molecular formula C16H26O B019509 2-(4-Octylphenyl)ethanol CAS No. 162358-05-6

2-(4-Octylphenyl)ethanol

Cat. No.: B019509
CAS No.: 162358-05-6
M. Wt: 234.38 g/mol
InChI Key: BUVAWTAMOZOVNN-UHFFFAOYSA-N
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Description

2-(4-Octylphenyl)ethanol is a synthetic organic compound featuring a phenyl group substituted with a hydrophobic octyl chain and a hydrophilic ethanol moiety. This structure, which shares a 4-octylphenyl backbone with other biologically active molecules , makes it a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used as a key intermediate in the preparation of more complex compounds for pharmaceutical development and material science applications. Researchers utilize this compound for analytical method development, method validation, and as a quality control standard during synthesis and formulation stages of drug development to ensure traceability and compliance with regulatory guidelines . As a standard, it helps ensure the identity, purity, and consistency of experimental results. This compound is for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure the safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-octylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVAWTAMOZOVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461974
Record name 2-(4-octylphenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162358-05-6
Record name 2-(4-octylphenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-octylphenyl)ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 2-(4-Octylphenyl)ethanol (CAS No. 162358-05-6). The information is compiled from various chemical databases and scientific resources to serve as a technical guide for professionals in research and development.

Compound Identification and Overview

This compound is an aromatic alcohol characterized by a phenyl ring substituted with an octyl group and an ethanol side chain. Its structure imparts amphiphilic properties, with a nonpolar octylphenyl tail and a polar hydroxyl head, suggesting potential applications as a fragrance ingredient, solvent, or chemical intermediate.

A logical workflow for the synthesis and characterization of such a compound is outlined below.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Start Starting Materials (e.g., Phenyl ethyl ketone, N-octyl bromide) Reaction Chemical Reaction (e.g., Grignard or Friedel-Crafts) Start->Reaction Reactants Crude Crude Product Reaction->Crude Yields Purification Purification (e.g., Distillation, Chromatography) Structure Structural Confirmation (NMR, IR, MS) Purification->Structure Crude->Purification Purity Purity Analysis (GC, HPLC) Structure->Purity PhysChem Physicochemical Testing Purity->PhysChem Final Final Characterized Product: This compound PhysChem->Final Data Confirmed

Caption: General workflow for synthesis and characterization.

Physical and Chemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference.

PropertyValue
IUPAC Name This compound
CAS Number 162358-05-6
Molecular Formula C₁₆H₂₆O
Molecular Weight 234.38 g/mol
Physical State Liquid
Appearance Colorless liquid
Boiling Point 306.3 ± 10.0 °C (at 760 Torr)
Density 0.931 ± 0.06 g/cm³ (at 20 °C, 760 Torr)
Flash Point 116.2 ± 4.2 °C
Solubility Soluble in Chloroform, Ethyl Acetate, Hexane. Slightly soluble in water.[1]
Predicted XlogP 5.5
Storage Temperature Room Temperature (Sealed in dry conditions)
Canonical SMILES CCCCCCCCC1=CC=C(CCO)C=C1
InChI InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above.

G Sample Liquid Sample: This compound BoilingPoint Boiling Point (Thiele Tube / Distillation) Sample->BoilingPoint Density Density (ASTM D4052 Digital Meter) Sample->Density FlashPoint Flash Point (ASTM D93 Closed Cup) Sample->FlashPoint Solubility Solubility Profile (Qualitative Titration) Sample->Solubility LogP LogP (Octanol/Water) (OECD 107 Shake-Flask) Sample->LogP Data Compiled Physicochemical Data BoilingPoint->Data Density->Data FlashPoint->Data Solubility->Data LogP->Data

Caption: Experimental workflow for physicochemical analysis.

Boiling Point Determination

The boiling point can be determined using several standard laboratory methods.

  • Thiele Tube Method: This micro-scale method is suitable for small sample volumes (<1 mL).[2]

    • A small amount of the liquid is placed in a fusion tube.

    • A capillary tube, sealed at one end, is placed inverted into the liquid.

    • The assembly is attached to a thermometer and heated uniformly in a Thiele tube containing mineral oil.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

    • The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[2][3]

  • Simple Distillation: For larger volumes (≥5 mL), a simple distillation provides an accurate boiling point.

    • The liquid is placed in a distilling flask with boiling chips.

    • The apparatus is assembled with a condenser and a collection flask.

    • The liquid is heated to a steady boil.

    • The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb, corresponding to the liquid-vapor equilibrium.[2][4]

Density Measurement

The density of a liquid is its mass per unit volume and is typically measured using a digital density meter or a pycnometer.

  • Digital Density Meter (ASTM D4052): This is a rapid and accurate method.[5][6]

    • The instrument, which contains an oscillating U-tube, is calibrated with air and a reference standard (e.g., pure water).

    • The liquid sample is injected into the U-tube, ensuring no air bubbles are present.[7]

    • The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.

    • The density is automatically calculated and displayed, typically in g/cm³ or kg/m ³.[6][7] The test is performed at a controlled temperature, such as 20°C.

Flash Point Determination

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. For a compound like this compound, the Pensky-Martens closed-cup method is appropriate.

  • Pensky-Martens Closed Cup Tester (ASTM D93):

    • A brass test cup is filled with the sample to a specified mark.[8][9]

    • The cup is fitted with a cover containing a stirrer, thermometer, and an apparatus to introduce an ignition source.

    • The sample is heated at a controlled, constant rate while being stirred.[9][10]

    • At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space of the cup.[11]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[8]

Solubility Determination

Solubility is assessed qualitatively to determine suitable solvents.

  • Qualitative Method:

    • A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[12]

    • The solvent (e.g., water, hexane, ethyl acetate) is added dropwise or in small portions (e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[12]

    • The mixture is vigorously agitated after each addition.

    • Solubility is determined by visual inspection for a single, clear phase. The "like dissolves like" principle suggests that due to its long alkyl chain, this compound will be more soluble in nonpolar organic solvents than in polar solvents like water.[13]

Octanol-Water Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity and is determined by its distribution between two immiscible phases, typically n-octanol and water.

  • Shake-Flask Method (OECD Guideline 107):

    • A solution of the compound is prepared in either water or n-octanol (pre-saturated with the other solvent).

    • The solution is placed in a vessel with a known volume of the second solvent.

    • The mixture is agitated (e.g., shaken for several hours) at a constant temperature to allow equilibrium to be reached.[14][15]

    • The phases are separated, typically by centrifugation.[15]

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry, or GC).[15][16]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically reported as its base-10 logarithm (LogP).

References

CAS number and molecular weight of 4-Octylphenethyl alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Octylphenethyl Alcohol

This technical guide provides a comprehensive overview of 4-Octylphenethyl alcohol, detailing its chemical properties, synthesis protocols, and potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-Octylphenethyl alcohol is an organic compound characterized by a benzene ring substituted with an octyl group and a phenethyl alcohol group at the para position.

Table 1: Physicochemical Properties of 4-Octylphenethyl Alcohol

PropertyValueSource
CAS Number 162358-05-6Internal Search
Molecular Formula C₁₆H₂₆OInternal Search
Molecular Weight 234.38 g/mol Internal Search

Synthesis of 4-Octylphenethyl Alcohol

Two primary synthetic routes for 4-Octylphenethyl alcohol have been identified in the literature. These are valuable for researchers requiring this compound as a chemical intermediate.

Synthesis via Grignard Reaction and Alkylation

A common method for preparing 4-Octylphenethyl alcohol involves a Grignard reagent.[1]

Experimental Protocol:

  • Synthesis of Grignard Reagent: An n-octyl magnesium halide (e.g., chloride or bromide) is synthesized by reacting chlorooctane or bromooctane with magnesium powder in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).[1]

  • Alkylation Reaction: The prepared Grignard reagent is then reacted with a halogenated phenethyl alcohol derivative (e.g., methyl bromophenylethyl alcohol).[1]

  • Work-up: The reaction mixture undergoes suction filtration. The filtrate is extracted with an organic solvent like ethyl acetate. The organic phase is then subjected to rotary evaporation to remove the solvent, yielding 4-Octylphenethyl alcohol.[1] A reported yield for this method is 80%.[1]

Synthesis_via_Grignard_Reaction cluster_0 Step 1: Grignard Reagent Synthesis cluster_1 Step 2: Alkylation n-Octyl_halide n-Octyl halide Grignard_reagent n-Octyl magnesium halide n-Octyl_halide->Grignard_reagent  + Mg (in ether or THF) Mg Magnesium (Mg) Halogenated_phenethyl_alcohol Halogenated phenethyl alcohol 4_Octylphenethyl_alcohol 4-Octylphenethyl alcohol Grignard_reagent->4_Octylphenethyl_alcohol  + Halogenated phenethyl alcohol

Synthesis of 4-Octylphenethyl alcohol via Grignard reaction.
Synthesis as an Intermediate for Fingolimod

4-Octylphenethyl alcohol can also be synthesized as a key intermediate in the production of Fingolimod (FTY720).[2]

Experimental Protocol:

  • Friedel-Crafts Acylation: Phenylethyl acetate undergoes Friedel-Crafts acylation with octanoyl chloride.[2]

  • Ketone Reduction: The resulting ketone is reduced using triethylsilane.[2]

  • Ester Reduction: The ester is subsequently reduced to an alcohol using sodium methoxide to yield 4-Octylphenethyl alcohol.[2]

Fingolimod_Intermediate_Synthesis Phenylethyl_acetate Phenylethyl acetate Acylated_product Acylated Ketone Phenylethyl_acetate->Acylated_product  + Octanoyl chloride (Friedel-Crafts Acylation) Reduced_ketone Reduced Ketone (Ester) Acylated_product->Reduced_ketone  + Triethylsilane (Ketone Reduction) 4_Octylphenethyl_alcohol 4-Octylphenethyl alcohol Reduced_ketone->4_Octylphenethyl_alcohol  + Sodium methoxide (Ester Reduction)

Synthesis of 4-Octylphenethyl alcohol as a Fingolimod intermediate.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of 4-Octylphenethyl alcohol is limited, studies on structurally similar long-chain alkylphenols, such as octylphenol, provide insights into its potential effects. Long-chain alkylphenols are known to have endocrine-disrupting effects and can act as xenoestrogens.[3][4]

Potential Effects on Cellular Signaling

Research on compounds like octylphenol has demonstrated impacts on several key signaling pathways.[3][4]

Table 2: Potential Biological Activities Based on Structurally Similar Compounds

Biological ProcessObservation with Similar Compounds (e.g., Octylphenol)Potential Implication for 4-Octylphenethyl alcohol
Calcium Signaling Increased intracellular calcium oscillation frequency and volume.[3][4]May modulate intracellular calcium levels.
Hormone Release Rapid prolactin (PRL) release.[3][4]Could influence endocrine functions.
MAPK/ERK Pathway Increased phosphorylation of Extracellular signal-Regulated Kinase (ERK).[3][4]May be involved in regulating cell proliferation and differentiation.
Antibacterial Activity Long-chain fatty alcohols have shown antibacterial properties.Could possess antimicrobial effects.
Hypothetical Signaling Pathway

Based on the known effects of octylphenol on pituitary tumor cells, a potential signaling pathway for 4-Octylphenethyl alcohol could involve the activation of membrane estrogen receptors, leading to downstream effects on calcium signaling and the MAPK/ERK pathway.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Membrane Estrogen Receptor (mER) Ca_Signaling Increased Intracellular Ca²⁺ Signaling Receptor->Ca_Signaling ERK_Pathway ERK Phosphorylation (MAPK Pathway) Receptor->ERK_Pathway Hormone_Release Hormone Release (e.g., Prolactin) Ca_Signaling->Hormone_Release Gene_Expression Changes in Gene Expression ERK_Pathway->Gene_Expression 4_Octylphenethyl_alcohol 4-Octylphenethyl alcohol 4_Octylphenethyl_alcohol->Receptor Binds to

Hypothetical signaling pathway for 4-Octylphenethyl alcohol.

Conclusion

4-Octylphenethyl alcohol is a compound with established synthetic routes, primarily serving as an intermediate in the synthesis of other molecules. While direct biological data is scarce, its structural similarity to other long-chain alkylphenols suggests it may possess biological activities, including potential endocrine-disrupting and cell-signaling modulating properties. Further research is warranted to fully elucidate the biological and toxicological profile of this compound.

References

Solubility Profile of 2-(4-Octylphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Octylphenyl)ethanol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its application in formulation science, chemical reactions, and purification processes. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

This compound, also known as 4-octylphenethyl alcohol, is an organic compound with a molecular structure that imparts a significant hydrophobic character due to the long octyl chain and the phenyl group. The presence of a terminal hydroxyl (-OH) group provides a site for hydrogen bonding, contributing a minor hydrophilic aspect to the molecule. This amphiphilic nature dictates its solubility in various solvents.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityData Type
Water251.2 x 10⁻³ g/LCalculated
0.0012 mg/mLCalculated
~5.12 µmol/LCalculated

Note: The water solubility value is a calculated prediction and should be confirmed by experimental analysis.[1]

Qualitative Solubility Information

Based on its chemical structure and information from chemical suppliers, this compound is described as having the following general solubility characteristics:

  • Soluble in: Common organic solvents such as alcohols, ethers, chloroform, ethyl acetate, and hexane.[2]

  • Slightly Soluble to Insoluble in: Water.[3]

The principle of "like dissolves like" suggests that due to its predominantly non-polar nature, this compound will exhibit higher solubility in non-polar organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol provides a detailed methodology for determining the solubility of a hydrophobic compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid or oil)

  • Solvent of interest (e.g., ethanol, methanol, acetonitrile, water)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved compound at the end of the equilibration period.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. For hydrophobic compounds, this may take 24 to 72 hours.[7] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker. Allow the undissolved solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • For further clarification, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Processing cluster_quant 5. Quantification cluster_calc 6. Final Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Place in thermostatic shaker bath C->D E Agitate for 24-72 hours D->E F Allow solid to settle E->F G Centrifuge sample F->G H Withdraw supernatant G->H I Filter through 0.22 µm filter H->I J Dilute sample accurately I->J K Analyze by HPLC J->K L Compare to calibration curve K->L M Determine concentration L->M N Calculate solubility using dilution factor M->N

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

While extensive quantitative solubility data for this compound is not widely published, its structural characteristics indicate a high solubility in organic solvents and low solubility in aqueous media. For applications requiring precise solubility values, the provided shake-flask experimental protocol offers a reliable method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and formulation development.

References

An In-depth Technical Guide to 4-Octyl Substituted Phenylethanols: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl substituted phenylethanols, particularly 2-(4-octylphenyl)ethan-1-ol, are a class of organic compounds that have garnered significant interest in the pharmaceutical industry. Their unique structural motif, featuring a hydrophilic hydroxyl group and a lipophilic octyl-substituted phenyl ring, makes them valuable intermediates in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of these compounds, with a focus on 2-(4-octylphenyl)ethan-1-ol, a key precursor in the production of the multiple sclerosis drug, Fingolimod.

Discovery and History

The development of synthetic routes to 4-octyl substituted phenylethanols is intrinsically linked to the quest for efficient manufacturing processes for Fingolimod (FTY720). While the specific historical discovery of 2-(4-octylphenyl)ethan-1-ol is not extensively documented in early literature, its prominence grew with the advancement of Fingolimod's clinical development. Early synthetic strategies for Fingolimod and its analogs necessitated the creation of the 4-octylphenethyl side chain, leading to the exploration of various synthetic pathways to generate this key intermediate. The evolution of these synthetic methods reflects the broader advancements in organic chemistry, including the refinement of classic reactions like the Friedel-Crafts acylation and Grignard reactions for complex molecule synthesis.

Physicochemical Properties

The physicochemical properties of 2-(4-octylphenyl)ethan-1-ol are crucial for its use in further chemical transformations and for understanding its behavior. The long octyl chain imparts significant lipophilicity to the molecule, while the hydroxyl group provides a site for further functionalization.

PropertyValue
Chemical Formula C₁₆H₂₆O
Molecular Weight 234.38 g/mol
CAS Number 162358-05-6
Appearance Colorless oil
Boiling Point 306.3 ± 10.0 °C at 760 mmHg
Density 0.931 ± 0.07 g/cm³
Storage Temperature Room Temperature

Note: Some physical properties are predicted based on computational models.

Synthetic Routes

Several synthetic strategies have been developed to produce 2-(4-octylphenyl)ethan-1-ol. The most common approaches involve the construction of the carbon skeleton through established organic reactions.

Friedel-Crafts Acylation followed by Reduction

A prevalent method involves the Friedel-Crafts acylation of a suitable aromatic precursor with octanoyl chloride, followed by reduction of the resulting ketone.

G phenylethanol Phenylethanol ketone 4-Octanoylphenylethanol phenylethanol->ketone Friedel-Crafts Acylation octanoyl_chloride Octanoyl Chloride octanoyl_chloride->ketone lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->ketone product 2-(4-Octylphenyl)ethan-1-ol ketone->product Reduction reducing_agent Reducing Agent reducing_agent->product

Caption: Friedel-Crafts acylation and reduction pathway.

Experimental Protocol: Friedel-Crafts Acylation of Phenylethanol

Materials:

  • Phenylethanol

  • Octanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve phenylethanol (1.0 equivalent) and octanoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the solution of phenylethanol and octanoyl chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-octanoylphenylethanol.

  • The crude ketone can be purified by column chromatography or used directly in the subsequent reduction step.

Reduction of 4-Octanoylphenylethanol:

The resulting ketone is then reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride.

Grignard Reaction

An alternative approach utilizes a Grignard reagent to form the carbon-carbon bond. This can be achieved by reacting a 4-octylphenyl Grignard reagent with ethylene oxide or by reacting a phenethyl Grignard reagent with a 4-octyl halide. A Chinese patent describes a method involving the reaction of n-octyl magnesium bromide with p-methyl bromobenzene ethanol.[1]

G octyl_halide Octyl Halide grignard 4-Octylphenyl Grignard Reagent octyl_halide->grignard Formation mg Mg mg->grignard product 2-(4-Octylphenyl)ethan-1-ol grignard->product Reaction ethylene_oxide Ethylene Oxide ethylene_oxide->product

Caption: Grignard reaction pathway.

Experimental Protocol: Grignard Synthesis

Materials:

  • 4-Bromooctylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethylene oxide

  • Dilute acid (for workup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • Dissolve 4-bromooctylbenzene in anhydrous ether or THF and add a small portion to the magnesium to initiate the reaction (a crystal of iodine may be added as an initiator).

  • Once the reaction begins, add the remaining 4-bromooctylbenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C and slowly bubble in ethylene oxide gas or add a solution of ethylene oxide in the reaction solvent.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Quench the reaction by slowly adding a dilute aqueous acid solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude 2-(4-octylphenyl)ethan-1-ol.

  • Purify the product by distillation or column chromatography.

Wittig Reaction and Hydroboration-Oxidation

A multi-step synthesis can also be employed, starting with the formation of 4-octylstyrene via a Wittig reaction, followed by hydroboration-oxidation to yield the desired primary alcohol.

G cluster_0 Wittig Reaction cluster_1 Hydroboration-Oxidation benzaldehyde 4-Octylbenzaldehyde styrene 4-Octylstyrene benzaldehyde->styrene ylide Phosphonium Ylide ylide->styrene product 2-(4-Octylphenyl)ethan-1-ol styrene->product borane Borane (BH₃) borane->product oxidation H₂O₂, NaOH oxidation->product

Caption: Wittig reaction and hydroboration-oxidation sequence.

Experimental Protocol: Wittig Reaction

Materials:

  • 4-Octylbenzaldehyde

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension and add the strong base to generate the ylide.

  • Stir the mixture until the ylide formation is complete (indicated by a color change).

  • Add a solution of 4-octylbenzaldehyde in the same solvent to the ylide solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction and work up by extracting the product into an organic solvent.

  • Purify the resulting 4-octylstyrene by column chromatography.

Experimental Protocol: Hydroboration-Oxidation

Materials:

  • 4-Octylstyrene

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-octylstyrene in anhydrous THF.

  • Cool the solution to 0°C and add the BH₃·THF solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the mixture again to 0°C and slowly add aqueous NaOH, followed by the dropwise addition of H₂O₂.

  • Stir the reaction mixture at room temperature for a few hours.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude 2-(4-octylphenyl)ethan-1-ol.

  • Purify the product by column chromatography.

Spectral Data

Comprehensive spectral analysis is essential for the characterization of 2-(4-octylphenyl)ethan-1-ol. While a complete, publicly available dataset is not readily found in a single source, typical spectral features can be inferred from related structures.

¹H NMR (predicted):

  • Aromatic protons (AA'BB' system): ~7.1-7.2 ppm

  • -CH₂-OH methylene protons: triplet, ~3.8 ppm

  • -CH₂-Ar methylene protons: triplet, ~2.8 ppm

  • Alkyl chain protons: multiplets, ~0.8-1.6 ppm

  • Terminal methyl protons of the octyl group: triplet, ~0.9 ppm

¹³C NMR:

  • Publicly available data for 2-(4-octylphenyl)ethanol can be found on spectral databases.[2][3]

IR (predicted):

  • O-H stretch (alcohol): broad, ~3300 cm⁻¹

  • C-H stretch (aromatic and aliphatic): ~2850-3050 cm⁻¹

  • C=C stretch (aromatic): ~1500-1600 cm⁻¹

  • C-O stretch (alcohol): ~1050 cm⁻¹

Biological Activity

While 2-(4-octylphenyl)ethan-1-ol is primarily recognized as a synthetic intermediate, the broader class of long-chain alkylphenols has been investigated for various biological activities. Studies on 4-octylphenol have shown it to possess cytotoxic effects.[4][5][6][7] It has been demonstrated to induce cell death in fish hepatocytes and various human cell lines.[4][6] The cytotoxicity is often dose-dependent and can involve mechanisms such as plasma membrane damage and oxidative stress.[4] It is important to note that the biological activity of 2-(4-octylphenyl)ethan-1-ol itself may differ from that of 4-octylphenol due to the presence of the ethanol side chain. Further research is needed to fully elucidate the specific pharmacological and toxicological profile of 4-octyl substituted phenylethanols.

Conclusion

4-Octyl substituted phenylethanols, and in particular 2-(4-octylphenyl)ethan-1-ol, are important molecules in modern pharmaceutical synthesis. The synthetic routes to these compounds are well-established, relying on fundamental reactions in organic chemistry. A thorough understanding of their synthesis, properties, and potential biological activities is crucial for researchers and professionals in drug development and related fields. This guide has provided a foundational overview to aid in these endeavors. Further research into the specific biological effects of these compounds may reveal novel applications beyond their current role as synthetic intermediates.

References

A Technical Guide to High-Purity 2-(4-Octylphenyl)ethanol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing and understanding key chemical intermediates is paramount to the success of complex synthetic endeavors. This guide provides an in-depth overview of high-purity 2-(4-Octylphenyl)ethanol, a critical building block in the synthesis of various compounds, most notably the immunosuppressant drug Fingolimod.

This document outlines commercial suppliers, synthesis methodologies, quality control considerations, and potential areas of biological investigation for this compound (CAS No. 162358-05-6).

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial chemical suppliers. Purity levels are typically stated as a percentage and are a critical consideration for applications in pharmaceutical synthesis where impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Below is a summary of representative suppliers and their typical product specifications.

SupplierStated PurityAdditional Information
Sigma-Aldrich Not specifiedPart of their building blocks portfolio.
Fluorochem 97%Available in various quantities.
Cleanchem Laboratories Not specifiedCustom synthesis of pharmaceutical impurities and reference standards.
ChemScene ≥98%
Toronto Research Chemicals Not specified
Santa Cruz Biotechnology Not specified

Note: Purity and availability are subject to change. It is recommended to contact suppliers directly for the most current information and to request certificates of analysis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is well-documented in the context of Fingolimod production. The common strategies involve the formation of the octyl-substituted benzene ring followed by the introduction or modification of the ethanol side chain.

Friedel-Crafts Acylation Route

A prevalent synthetic route involves the Friedel-Crafts acylation of a suitable starting material with octanoyl chloride, followed by reduction of the resulting ketone.

Phenethyl Acetate Phenethyl Acetate Friedel_Crafts Friedel-Crafts Acylation Phenethyl Acetate->Friedel_Crafts Octanoyl Chloride Octanoyl Chloride Octanoyl Chloride->Friedel_Crafts AlCl3 AlCl3 Intermediate_Ketone 2-(4-Octanoylphenyl)ethyl acetate Friedel_Crafts->Intermediate_Ketone AlCl3 Reduction Reduction (e.g., Triethylsilane) Intermediate_Ketone->Reduction Intermediate_Ester 2-(4-Octylphenyl)ethyl acetate Reduction->Intermediate_Ester Hydrolysis Hydrolysis (e.g., NaOMe) Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 1: Friedel-Crafts acylation route to this compound.
Grignard Reaction Route

An alternative approach utilizes a Grignard reaction. This method involves the preparation of an n-octyl magnesium halide (Grignard reagent) which then reacts with a protected bromophenylethanol derivative.[2]

cluster_grignard Grignard Reagent Formation cluster_coupling Coupling and Deprotection n-Bromooctane n-Bromooctane Grignard_Reagent n-Octylmagnesium bromide n-Bromooctane->Grignard_Reagent Mg, THF Mg Mg Coupling Coupling Reaction Grignard_Reagent->Coupling Protected_Bromophenylethanol Protected 2-(4-bromophenyl)ethanol Protected_Bromophenylethanol->Coupling Protected_Product Protected This compound Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 2: Grignard reaction pathway for this compound synthesis.

Role in Fingolimod Synthesis

This compound is a key intermediate in the synthesis of Fingolimod (FTY720). The subsequent steps typically involve the conversion of the alcohol to a good leaving group, such as a mesylate or iodide, followed by the alkylation of diethyl acetamidomalonate.[3]

Start This compound Activation Activation (e.g., MsCl, Et3N) Start->Activation Intermediate_Mesylate 2-(4-Octylphenyl)ethyl methanesulfonate Activation->Intermediate_Mesylate Alkylation Alkylation Intermediate_Mesylate->Alkylation Intermediate_Malonate Diethyl 2-acetamido-2- [2-(4-octylphenyl)ethyl]malonate Alkylation->Intermediate_Malonate Diethyl_Acetamidomalonate Diethyl_Acetamidomalonate Diethyl_Acetamidomalonate->Alkylation Further_Steps Reduction, Hydrolysis, and further modifications Intermediate_Malonate->Further_Steps Fingolimod Fingolimod Further_Steps->Fingolimod

Figure 3: Conversion of this compound to Fingolimod.

Quality Control and Analytical Methods

Ensuring the high purity of this compound is critical, especially when it is intended for use in the synthesis of a pharmaceutical product like Fingolimod. The presence of impurities can lead to the formation of undesired side products, including potentially genotoxic impurities in the final API.[4] A robust quality control program should be in place to monitor the purity of this intermediate.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of this compound and other intermediates in the Fingolimod synthesis pathway.[5][6]

  • Reversed-Phase HPLC (RP-HPLC): A C18 or C8 column can be used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Gradient elution is often employed to separate the main component from any potential impurities. UV detection is suitable for this compound due to the presence of the phenyl ring.

  • Impurity Profiling: A validated RP-UPLC method has been described for the control of process-related impurities in Fingolimod.[5][6] Similar methodologies can be applied to analyze the purity of the this compound intermediate.

Spectroscopic and Spectrometric Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for confirming the structure of this compound and identifying any structural isomers or impurities.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides information on the molecular weight of the compound and its fragmentation pattern, which is useful for identification and impurity analysis.

Analytical TechniquePurposeKey Parameters to Monitor
RP-HPLC/UPLC Purity assessment and impurity profiling.Peak purity, presence of related substances, retention time.
1H and 13C NMR Structural confirmation.Chemical shifts, integration, coupling constants.
GC-MS / LC-MS Molecular weight confirmation and impurity identification.Molecular ion peak, fragmentation pattern.
FTIR Functional group identification.Presence of hydroxyl and aromatic C-H stretches.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are often proprietary. However, based on the literature, the following outlines a general procedure for a key step in its utilization for Fingolimod synthesis.

General Protocol for the Preparation of 2-(4-Octylphenyl)ethyl methanesulfonate
  • Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution in an ice bath and add triethylamine (Et3N, ~1.5 equivalents).

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl, ~1.3 equivalents) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Potential Biological Activity and In Vitro Assays

While this compound is primarily considered a synthetic intermediate, its structural similarity to other biologically active molecules warrants investigation into its own potential biological effects. Given its role as a precursor to Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, it would be pertinent to investigate its interaction with S1P receptors and related signaling pathways.

Suggested In Vitro Assays
  • Cytotoxicity Assays: To determine the potential toxicity of the compound, standard cytotoxicity assays such as the MTT, LDH release, or neutral red uptake assays can be performed on relevant cell lines (e.g., lymphocytes, neuronal cells, or hepatocytes).[7]

  • Receptor Binding Assays: Competitive binding assays using radiolabeled S1P can be employed to determine if this compound binds to any of the S1P receptor subtypes.

  • Signaling Pathway Analysis: Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways known to be modulated by Fingolimod and ethanol, such as the Akt, ERK, and p38 MAPK pathways.[8]

Test_Compound This compound Treatment Treatment Test_Compound->Treatment Cell_Culture Cell Line (e.g., Neuronal, Lymphocyte) Cell_Culture->Treatment Assay_Type Assay Type Treatment->Assay_Type Cytotoxicity Cytotoxicity Assay (MTT, LDH) Assay_Type->Cytotoxicity Viability Signaling Signaling Pathway Analysis (Western Blot) Assay_Type->Signaling Mechanism Binding Receptor Binding Assay Assay_Type->Binding Target ID Data_Analysis Data Analysis (IC50, Phosphorylation levels) Cytotoxicity->Data_Analysis Signaling->Data_Analysis Binding->Data_Analysis

Figure 4: General workflow for in vitro biological evaluation.

While direct evidence for the modulation of specific signaling pathways by this compound is lacking, studies on ethanol have shown effects on cascades such as the MAPK pathway.[9] The structural modifications in this compound, particularly the addition of the bulky, lipophilic octyl group, could significantly alter its interaction with cellular targets compared to simple ethanol. Therefore, empirical testing is necessary to elucidate its specific biological activities.

This technical guide provides a foundational understanding of high-purity this compound for its application in research and drug development. By carefully considering the aspects of supply, synthesis, quality control, and potential biological activity, researchers can effectively utilize this important chemical intermediate in their scientific pursuits.

References

Unveiling Fingolimod Impurity 46: A Technical Guide to its Structure, Identification, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (Gilenya®), a sphingosine-1-phosphate receptor modulator, is a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis. As with any pharmaceutical active ingredient, controlling impurities is of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth exploration of a specific process-related impurity, Fingolimod Impurity 46, which has been identified as 2-(4-octylphenyl)ethanol. This document will detail its chemical structure, methods for its identification and characterization, and its relationship to the Fingolimod synthesis pathway. All quantitative data is presented in structured tables, and experimental workflows are accompanied by detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Structure and Identification of Fingolimod Impurity 46

Fingolimod Impurity 46 is identified as This compound . This compound is a known precursor or intermediate in several synthetic routes to Fingolimod.[1][2][3] Its presence in the final drug substance is typically due to incomplete reaction or carry-over from the manufacturing process.

Table 1: Chemical Identification of Fingolimod Impurity 46

ParameterValueReference
Systematic (IUPAC) Name This compound
CAS Number 162358-05-6
Molecular Formula C₁₆H₂₆O
Molecular Weight 234.38 g/mol
Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (typically in the δ 7.0-7.3 ppm range), a triplet for the CH₂ group adjacent to the hydroxyl, a triplet for the benzylic CH₂ group, and signals for the aliphatic octyl chain.
¹³C NMR Aromatic carbon signals (around δ 128-140 ppm), a signal for the carbon bearing the hydroxyl group (around δ 63 ppm), a benzylic carbon signal (around δ 39 ppm), and a series of signals for the carbons of the octyl chain.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 234. The fragmentation pattern would likely show a prominent peak from the loss of a water molecule (M-18) at m/z 216, and a base peak corresponding to the stable benzylic cation formed by cleavage of the C-C bond beta to the aromatic ring.[4][5][6][7]

Analytical Methodologies for Identification and Quantification

The detection and quantification of this compound in Fingolimod drug substance can be achieved using high-performance liquid chromatography (HPLC), a technique widely employed for analyzing Fingolimod and its related substances.[8][9][10][11]

Experimental Protocol: Reversed-Phase HPLC

The following is a representative HPLC method suitable for the separation and quantification of this compound from Fingolimod.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) would be employed to ensure separation of the more polar Fingolimod from the less polar this compound.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by serial dilution to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the Fingolimod drug substance in the diluent to a known concentration.

Analysis:

Inject the standard and sample solutions into the HPLC system. The retention time of this compound will be longer than that of Fingolimod due to its higher hydrophobicity. Quantification is achieved by comparing the peak area of the impurity in the sample chromatogram to the calibration curve generated from the reference standards.

Formation Pathway and Relationship to Fingolimod Synthesis

This compound is a key starting material or intermediate in several reported synthetic routes for Fingolimod.[1][2][3] Its presence as an impurity is a direct consequence of the synthetic process.

One common synthetic strategy involves the preparation of the 4-octylphenethyl side chain, which is then coupled with a serine-like precursor to form the final Fingolimod structure. This compound is a central molecule in the synthesis of this side chain.

The following diagram illustrates a simplified synthetic pathway highlighting the role of this compound and its potential to be carried over as an impurity.

Fingolimod_Synthesis_Pathway cluster_synthesis Fingolimod Synthesis cluster_impurity Impurity Formation Start Starting Materials (e.g., Phenethyl acetate) Impurity46 This compound (Impurity 46) Start->Impurity46 Synthesis of Side Chain ActivatedSideChain Activated 4-octylphenethyl Derivative (e.g., Iodide or Mesylate) Impurity46->ActivatedSideChain Activation IncompleteReaction Incomplete Activation or Coupling Impurity46->IncompleteReaction Coupling Coupling with Amino-diol Precursor ActivatedSideChain->Coupling Fingolimod Fingolimod Coupling->Fingolimod CarryOver Carry-over of Unreacted This compound IncompleteReaction->CarryOver CarryOver->Fingolimod Contaminates Final Product Impurity_Identification_Workflow cluster_workflow Impurity Identification Workflow Sample Fingolimod Drug Substance HPLC HPLC Analysis Sample->HPLC PeakDetection Detection of Unknown Peak HPLC->PeakDetection Isolation Peak Fractionation and Isolation PeakDetection->Isolation MS Mass Spectrometry (MS) Isolation->MS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Isolation->NMR StructureElucidation Structure Elucidation MS->StructureElucidation NMR->StructureElucidation Confirmation Confirmation with Reference Standard StructureElucidation->Confirmation

References

A Technical Guide to the Relationship Between 2-(4-Octylphenyl)ethanol and the Alkylphenol Class

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of 2-(4-Octylphenyl)ethanol and its relationship to the broader class of alkylphenols. It delineates the structural, synthetic, and potential biological connections that are critical for professionals in chemical research and pharmaceutical development. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and employs visualizations to clarify complex relationships and workflows.

Introduction to Alkylphenols and this compound

Alkylphenols are a family of organic compounds characterized by a phenol ring substituted with one or more alkyl chains.[1][2] Commercially significant long-chain alkylphenols (LCAPs) include octylphenol, nonylphenol, and dodecylphenol, which serve as precursors in the manufacturing of detergents, phenolic resins, antioxidants, and other industrial materials.[1][3] However, many alkylphenols, particularly octylphenol and nonylphenol, have garnered significant environmental and health scrutiny due to their persistence, bioaccumulation potential, and activity as endocrine-disrupting chemicals (EDCs).[1][2][4]

This compound is a specific organic compound that is structurally derived from 4-octylphenol.[5] While not an alkylphenol itself—as the hydroxyl group is on an ethyl side chain rather than directly attached to the aromatic ring—its core structure is the 4-octylphenyl moiety. This direct structural linkage implies potential similarities in physical properties and biological activity that are of interest to toxicologists and drug development professionals, especially as it is a known precursor in the synthesis of pharmaceuticals like Fingolimod.[6] This guide explores this relationship in detail.

Structural and Physicochemical Relationship

The foundational relationship between this compound and alkylphenols is structural. This compound can be described as a phenethyl alcohol derivative of 4-octylphenol. The diagram below illustrates this hierarchical classification.

G A Organic Compounds B Phenols A->B E Phenethyl Alcohols A->E C Alkylphenols B->C D 4-Octylphenol (An Isomer of Octylphenol) C->D F This compound (A Derivative) D->F Structural Precursor E->F G cluster_0 Step 1: Grignard Reagent Synthesis cluster_1 Step 2: Coupling and Purification start_end start_end process process reagent reagent A 1-Bromooctane + Mg in Anhydrous THF B Formation of Octylmagnesium Bromide A->B Reflux C React with Phenyl-based Precursor B->C Addition D Acidic Workup (Quenching) C->D E Solvent Extraction & Drying D->E F Purification (e.g., Distillation) E->F Z Final Product: This compound F->Z G compound compound receptor receptor process process response response AP Alkylphenol (e.g., Octylphenol) ER Estrogen Receptor (ERα/ERβ) in Cytoplasm/Nucleus AP->ER Binds/Activates ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerizes and binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Adverse Biological Effects (e.g., Altered Development, Fertility Issues) Protein->Effect Leads to G start_end start_end process process output output A Water Sample Collection B Solid-Phase Extraction (SPE) A->B Filtration C Concentration & Reconstitution B->C Elution D LC-MS/MS Injection & Analysis C->D Add Internal Std. E Data Processing & Quantification D->E MRM Data F Final Concentration Report E->F vs. Calib. Curve

References

Methodological & Application

Application Notes & Protocols: A Detailed Step-by-Step Synthesis of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the synthesis of 2-(4-Octylphenyl)ethanol, a key intermediate in the preparation of various organic molecules. The described methodology is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable chemical intermediate. The following protocol outlines a reliable synthetic route starting from readily available commercial reagents. The synthesis involves a three-step process: Friedel-Crafts acylation, subsequent reduction of the ketone, and final deprotection to yield the target alcohol.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following reaction sequence:

  • Step 1: Friedel-Crafts Acylation of 2-phenylethyl acetate with octanoyl chloride to yield 2-(4-octanoylphenyl) ethyl acetate.

  • Step 2: Clemmensen Reduction of the ketone functionality in 2-(4-octanoylphenyl) ethyl acetate to give 2-(4-octylphenyl) ethyl acetate.

  • Step 3: Deprotection of the acetate group to afford the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • 2-Phenylethyl acetate

  • Octanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Triethylsilane

  • Trifluoroacetic acid

  • Sodium ethoxide

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-(4-octanoylphenyl) ethyl acetate (1a)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-phenylethyl acetate in a suitable solvent like dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Catalyst: Carefully add aluminum chloride (AlCl₃) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

  • Addition of Acylating Agent: Add octanoyl chloride dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a flask containing ice and hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain 2-(4-octanoylphenyl) ethyl acetate as an oil.[1]

Step 2: Synthesis of 2-(4-octylphenyl) ethyl acetate (1b)

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(4-octanoylphenyl) ethyl acetate (1a) obtained from the previous step in trifluoroacetic acid.

  • Addition of Reducing Agent: Add triethylsilane to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield 2-(4-octylphenyl) ethyl acetate as an oil.[1]

Step 3: Synthesis of this compound (1c)

  • Reaction Setup: Dissolve 2-(4-octylphenyl) ethyl acetate (1b) in ethanol in a round-bottom flask.

  • Addition of Base: Add a solution of sodium ethoxide in ethanol to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid solution.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography to obtain the final product, this compound, as an oil.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepProduct NameStarting MaterialReagentsYieldPurity (by HPLC)
12-(4-octanoylphenyl) ethyl acetate2-Phenylethyl acetateOctanoyl chloride, AlCl₃38%-
22-(4-octylphenyl) ethyl acetate2-(4-octanoylphenyl) ethyl acetateTriethylsilane, Trifluoroacetic acid87%-
3This compound2-(4-octylphenyl) ethyl acetateSodium ethoxide, Ethanol97%-

Yields are based on the data reported in patent WO2014111949A1.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 2-Phenylethyl acetate Step1 Step 1: Friedel-Crafts Acylation (Octanoyl chloride, AlCl3) Start->Step1 Intermediate1 Intermediate: 2-(4-octanoylphenyl) ethyl acetate Step1->Intermediate1 Step2 Step 2: Reduction (Triethylsilane, TFA) Intermediate1->Step2 Intermediate2 Intermediate: 2-(4-octylphenyl) ethyl acetate Step2->Intermediate2 Step3 Step 3: Deprotection (Sodium ethoxide, Ethanol) Intermediate2->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalProduct Final Product: this compound Purification->FinalProduct

References

Application Note: Synthesis of 2-(4-Octylphenyl)ethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the synthesis of 2-(4-octylphenyl)ethanol, a valuable intermediate in the development of various organic materials and potential pharmaceutical agents. The synthesis is achieved through a Grignard reaction, a powerful carbon-carbon bond-forming methodology. The protocol outlines the formation of a 4-octylphenylmagnesium bromide Grignard reagent followed by its reaction with ethylene oxide to yield the desired primary alcohol. This method provides a straightforward route to producing this compound with a good yield and purity. Detailed experimental procedures, characterization data, and a workflow diagram are provided to ensure reproducibility for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The synthesis of substituted phenylethanols is of significant interest in the field of organic chemistry due to their utility as building blocks in the preparation of more complex molecules. This compound, with its long alkyl chain, possesses unique properties that make it a target for applications in liquid crystals, polymers, and as a precursor for biologically active compounds. The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] The reaction of an aryl Grignard reagent with ethylene oxide provides a direct two-carbon homologation to produce a 2-arylethanol derivative.[1][5][6][7] This application note provides a comprehensive protocol for the synthesis of this compound using this approach.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Octylbromobenzene1.0 equivalent
Magnesium Turnings1.2 equivalents
Ethylene Oxide1.5 equivalents (as a solution in THF)
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Grignard Formation Temp.Room temperature to 40 °C (initiation), then reflux
Reaction with Ethylene Oxide Temp.0 °C to room temperature
Reaction TimeGrignard formation: 2-3 hours; Reaction with ethylene oxide: 1-2 hours
Product Characterization
Yield 75-85% (typical)
Appearance Colorless to pale yellow oil
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 140.9, 135.8, 128.8 (2C), 128.6 (2C), 63.3, 39.2, 35.5, 31.9, 31.5, 29.5, 29.3, 29.2, 22.7, 14.1[8]
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.15 (s, 4H), 3.85 (t, J=6.6 Hz, 2H), 2.84 (t, J=6.6 Hz, 2H), 2.58 (t, J=7.8 Hz, 2H), 1.59 (m, 2H), 1.29 (m, 10H), 0.88 (t, J=6.9 Hz, 3H) (Predicted)
IR (thin film) ν (cm⁻¹): 3330 (br, O-H), 3020, 2925, 2854 (C-H), 1515 (C=C, aromatic), 1050 (C-O) (Predicted)
MS (EI) m/z (%): 234 (M⁺), 203, 133, 105, 91 (Predicted)

Experimental Protocol

Materials:

  • 4-Octylbromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Ethylene oxide (solution in THF or as a condensed gas)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Part 1: Formation of the Grignard Reagent (4-octylphenylmagnesium bromide)

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reaction Setup: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The flask is gently flame-dried under an inert atmosphere and allowed to cool to room temperature.

  • Initiation of Grignard Reaction: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. Prepare a solution of 4-octylbromobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the 4-octylbromobenzene solution to the magnesium turnings. The disappearance of the iodine color and the appearance of a cloudy solution, sometimes accompanied by gentle bubbling, indicates the initiation of the reaction. Gentle warming with a heat gun may be necessary to start the reaction.

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining 4-octylbromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and heat at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final solution should appear as a dark, cloudy grey or brown mixture.

Part 2: Reaction with Ethylene Oxide

  • Cooling the Grignard Reagent: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Ethylene Oxide: Add a solution of ethylene oxide (1.5 eq.) in anhydrous THF dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C. Ethylene oxide is a gas at room temperature and should be handled with care in a well-ventilated fume hood. Using a pre-made solution in THF is a safer and more convenient option.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

Part 3: Work-up and Purification

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NH₄Cl solution with vigorous stirring. This will quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 90:10 hexanes:ethyl acetate) to afford the pure this compound.

Visualization of the Experimental Workflow

Grignard_Synthesis_Workflow start Start: Materials Preparation reagents 4-Octylbromobenzene Magnesium Turnings Anhydrous THF start->reagents grignard_formation Grignard Reagent Formation (Reflux in THF) reagents->grignard_formation 1. Add 4-octylbromobenzene to Mg in THF reaction Reaction with Ethylene Oxide (0°C to RT) grignard_formation->reaction 2. Cool to 0°C ethylene_oxide Ethylene Oxide (in THF) ethylene_oxide->reaction 3. Add dropwise workup Aqueous Work-up (sat. NH4Cl) reaction->workup 4. Quench reaction extraction Extraction (Diethyl Ether) workup->extraction 5. Extract product purification Purification (Column Chromatography) extraction->purification 6. Concentrate & Purify product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere and with strict exclusion of moisture.

  • Anhydrous ethers such as THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

  • Ethylene oxide is a toxic and flammable gas. It should be handled in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the initiation of the Grignard reagent formation and the addition of ethylene oxide. Proper temperature control is crucial.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of this compound. The use of a Grignard reaction with ethylene oxide is an effective strategy for the two-carbon homologation of 4-octylbromobenzene. This procedure is scalable and can be adapted for the synthesis of other 2-aryl-ethanol derivatives, making it a valuable tool for researchers in various fields of chemical science.

References

Application Notes and Protocols for the Catalyic Hydrogenation of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-octylphenyl)ethanol via catalytic hydrogenation. The primary precursor for this synthesis is 4-octylacetophenone, which is selectively reduced to the corresponding alcohol. While direct literature on the catalytic hydrogenation of 4-octylacetophenone is limited, this guide draws upon established and analogous methodologies for the hydrogenation of substituted acetophenones.

Overview of Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of ketones to alcohols. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl double bond. Both heterogeneous and homogeneous catalysts can be employed, each offering distinct advantages.

  • Heterogeneous Catalysis: Involves a solid catalyst in a liquid or gas phase reaction mixture. These catalysts, such as palladium on carbon (Pd/C) or silver-based catalysts, are easily separated from the reaction mixture, simplifying product purification and catalyst recycling.[1]

  • Homogeneous Catalysis: Involves a catalyst that is soluble in the reaction medium. While offering high selectivity and milder reaction conditions, the separation of the catalyst from the product can be more complex.

For the preparation of this compound, heterogeneous catalysis presents a practical and scalable approach. The following sections will focus on protocols utilizing common heterogeneous catalysts.

Key Reaction Parameters and Quantitative Data Summary

The efficiency and selectivity of the catalytic hydrogenation of 4-octylacetophenone are influenced by several key parameters, including the choice of catalyst, solvent, hydrogen pressure, and reaction temperature. The following table summarizes quantitative data from analogous acetophenone hydrogenation reactions, providing a basis for optimizing the synthesis of this compound.

CatalystSubstrateSolventH₂ Pressure (atm)Temperature (°C)Conversion (%)Selectivity to Alcohol (%)Reference
15% Ag-OMS-2AcetophenoneIsopropanol10160>99100[1]
Copper-based1-(4-isobutylphenyl)ethanoneNot specifiedNot specifiedNot specifiedHighHigh[2]
10% Pd/C4-octylphenethyl trimethyl etherMeOH/EtOAcNot specifiedNot specifiedHighHigh[3]

Note: The data for 10% Pd/C is for a deprotection reaction via hydrogenation, indicating its utility in related transformations.[3]

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of 4-octylacetophenone to this compound, based on analogous reactions.

Protocol 1: Hydrogenation using Silver-based Catalyst (Ag-OMS-2)

This protocol is adapted from the selective hydrogenation of acetophenone using a silver-incorporated octahedral molecular sieve catalyst.[1]

Materials:

  • 4-octylacetophenone

  • 15% Ag-OMS-2 catalyst

  • Isopropanol (solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Hydrogen gas source

Procedure:

  • Charge the autoclave reactor with 4-octylacetophenone and the 15% Ag-OMS-2 catalyst. A typical catalyst loading is 1-5% by weight relative to the substrate.

  • Add isopropanol as the solvent. The concentration of the substrate can range from 0.1 to 1 M.

  • Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 10 atm.

  • Begin stirring and heat the reactor to 160°C.

  • Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots (if the reactor setup allows) for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the solid Ag-OMS-2 catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general method for ketone reduction and is informed by the use of Pd/C in a related deprotection step.[3]

Materials:

  • 4-octylacetophenone

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) (solvent)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Hydrogen gas source

Procedure:

  • Dissolve 4-octylacetophenone in a suitable solvent such as methanol or ethyl acetate in a reaction flask.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol%.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Maintain a positive pressure of hydrogen (a hydrogen-filled balloon is suitable for atmospheric pressure reactions, or a pressurized system for higher pressures).

  • Stir the reaction mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent during filtration.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product as needed by vacuum distillation or column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the catalytic hydrogenation of 4-octylacetophenone.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Start reactant 4-Octylacetophenone start->reactant reactor Reaction Vessel reactant->reactor catalyst Catalyst (e.g., Pd/C) catalyst->reactor solvent Solvent (e.g., Methanol) solvent->reactor h2 Introduce H₂ Gas reactor->h2 Purge & Pressurize reaction Stirring & Heating (optional) h2->reaction monitor Monitor Progress (TLC/GC) reaction->monitor Periodic Sampling filtration Filter Catalyst monitor->filtration Reaction Complete concentration Solvent Evaporation filtration->concentration purification Purification (Distillation/Chromatography) concentration->purification product This compound purification->product

Caption: General workflow for the catalytic hydrogenation of 4-octylacetophenone.

reaction_pathway reactant 4-Octylacetophenone (Ketone) intermediate [Adsorbed Intermediate] reactant->intermediate + H₂ (on Catalyst Surface) product This compound (Alcohol) intermediate->product Hydrogen Addition

Caption: Simplified reaction pathway for ketone hydrogenation.

References

Application Notes and Protocols for the Quantification of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(4-Octylphenyl)ethanol in various matrices. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory personnel.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in cosmetic formulations and other liquid samples. The protocol is adapted from established methods for similar phenolic compounds in cosmetic products.[1][2]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 225 nm, which is a common absorption maximum for phenyl ethanol derivatives.

1.2. Reagent and Standard Preparation:

  • Reagents: HPLC-grade acetonitrile, and ultrapure water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. Sample Preparation (Cosmetic Cream):

  • Accurately weigh approximately 1 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 20 mL of ethanol and vortex for 2 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered sample into the HPLC system.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Retention Time~ 5.8 min

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution (1000 µg/mL) Working_Standards Prepare Working Standards (1-100 µg/mL) Standard_Stock->Working_Standards HPLC_Injection Inject 20 µL into HPLC System Working_Standards->HPLC_Injection Sample_Weighing Weigh 1g of Sample Extraction Extract with Ethanol & Sonicate Sample_Weighing->Extraction Centrifugation Centrifuge at 4000 rpm Extraction->Centrifugation Filtration Filter through 0.45 µm Syringe Filter Centrifugation->Filtration Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection Detect at 225 nm Chromatographic_Separation->UV_Detection Data_Acquisition Acquire Chromatogram UV_Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve from Standards Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification Reporting Report Results Quantification->Reporting

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound in samples that are amenable to volatilization. It is a robust and cost-effective technique for quality control purposes.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

2.2. Reagent and Standard Preparation:

  • Reagents: GC-grade solvents such as hexane or ethyl acetate.

  • Internal Standard (IS): A structurally similar compound that is not present in the sample, for example, 1-octadecanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard and dissolve in 100 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with ethyl acetate to concentrations ranging from 5 µg/mL to 200 µg/mL. Add a constant amount of the internal standard stock solution to each calibration standard.

2.3. Sample Preparation (Environmental Water Sample):

  • To 100 mL of the water sample, add 5 mL of hexane in a separatory funnel.

  • Shake vigorously for 5 minutes.

  • Allow the layers to separate and collect the upper hexane layer.

  • Repeat the extraction twice more with fresh hexane.

  • Combine the hexane extracts and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.

  • Add a known amount of the internal standard.

  • Transfer the final extract to a GC vial for analysis.

Data Presentation

Table 2: GC-FID Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity (r²)> 0.998
Range5 - 200 µg/mL
Accuracy (% Recovery)97.8% - 102.5%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)1.5 µg/mL
Limit of Quantification (LOQ)5.0 µg/mL
Retention Time (Analyte)~ 12.5 min
Retention Time (IS)~ 14.2 min

Experimental Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard_Stock Prepare Standard & IS Stock Solutions Calibration_Standards Prepare Calibration Standards with IS Standard_Stock->Calibration_Standards GC_Injection Inject 1 µL into GC System Calibration_Standards->GC_Injection Sample_Extraction Liquid-Liquid Extraction of Sample Concentration Concentrate Extract Sample_Extraction->Concentration IS_Addition Add Internal Standard Concentration->IS_Addition Final_Sample Prepare Final Sample for Injection IS_Addition->Final_Sample Final_Sample->GC_Injection Chromatographic_Separation Separation on Capillary Column GC_Injection->Chromatographic_Separation FID_Detection Flame Ionization Detection Chromatographic_Separation->FID_Detection Data_Acquisition Acquire Chromatogram FID_Detection->Data_Acquisition Peak_Integration Integrate Analyte and IS Peaks Data_Acquisition->Peak_Integration Response_Ratio Calculate Peak Area Ratios Peak_Integration->Response_Ratio Quantification Quantify Analyte using Calibration Curve Response_Ratio->Quantification Reporting Report Results Quantification->Reporting

Caption: GC-FID analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices such as biological fluids or environmental samples at low concentrations.

Experimental Protocol

3.1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 50% B, hold for 1 minute.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Transitions (Illustrative):

    • Precursor Ion (Q1): m/z 233.2 [M-H]⁻

    • Product Ion (Q3) for Quantification: m/z 133.1

    • Product Ion (Q3) for Confirmation: m/z 105.1

3.2. Reagent and Standard Preparation:

  • Reagents: LC-MS grade solvents (acetonitrile, water, formic acid).

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte, such as this compound-d4, is highly recommended for best accuracy.

  • Standard and Sample Preparation: Follow similar procedures as for HPLC-UV, using LC-MS grade solvents and the appropriate internal standard.

Data Presentation

Table 3: LC-MS/MS Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 50 ng/mL
Accuracy (% Recovery)99.1% - 101.8%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Logical Relationship Diagram

LCMSMS_Logic cluster_separation Chromatographic Separation cluster_ms Mass Spectrometric Detection cluster_quant Quantification Analyte_IS Analyte and Internal Standard Mixture LC_Column Reversed-Phase LC Column Analyte_IS->LC_Column Separated_Analytes Separated Analytes LC_Column->Separated_Analytes ESI Electrospray Ionization (ESI) Separated_Analytes->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q1->Q2 [M-H]⁻ Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Q2->Q3 Fragmentation Detector Detector Q3->Detector Q3->Detector Product Ions MRM Multiple Reaction Monitoring (MRM) Detector->MRM Peak_Area_Ratio Analyte/IS Peak Area Ratio MRM->Peak_Area_Ratio Concentration Concentration Calculation Peak_Area_Ratio->Concentration

Caption: Logical diagram of LC-MS/MS quantification.

References

Application Notes and Protocols for the GC-MS Analysis of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of 2-(4-Octylphenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of alkylphenols and related compounds, ensuring a robust and reliable analytical approach.

Introduction

This compound is an aromatic alcohol with an alkyl chain, making it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, providing both quantitative and qualitative information about the analyte. Proper sample preparation and optimized GC-MS parameters are crucial for achieving accurate and reproducible results.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound is provided below. This protocol covers sample preparation, GC-MS instrument parameters, and quality control measures.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a common and effective method for extracting analytes like this compound from aqueous matrices.

Materials:

  • Sample containing this compound

  • Hexane (or other suitable organic solvent like dichloromethane)

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel

  • Glass vials

Procedure:

  • Transfer a known volume of the aqueous sample into a separatory funnel.

  • Add a specific volume of hexane to the separatory funnel. The ratio of solvent to sample will need to be optimized, but a 1:5 ratio (e.g., 10 mL hexane for a 50 mL sample) is a good starting point.

  • Add a small amount of NaCl to the funnel to increase the ionic strength of the aqueous phase and improve extraction efficiency.

  • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release pressure.

  • Allow the layers to separate. The organic layer (hexane) will be the top layer.

  • Drain the lower aqueous layer and collect the organic layer in a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Value
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-450 amu
Solvent Delay3-5 minutes (to avoid detecting the solvent peak)

Data Presentation

Quantitative data for the analysis of this compound should be presented in a clear and organized manner. The following table provides an example of how to summarize key analytical parameters. Please note that the values for retention time, characteristic ions, and detection limits are illustrative and should be determined experimentally.

AnalyteRetention Time (min)Characteristic Ions (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
This compoundTo be determinedPredicted: 234 (M+), 216 (M-18), 133, 105, 91To be determinedTo be determined

Note: The molecular ion (M+) of alcohols can be weak or absent in EI-MS. The fragment at m/z 216 corresponds to the loss of water (H₂O). Other characteristic fragments would arise from cleavage of the ethyl group and the octyl chain.

Visualization of Experimental Workflow and GC-MS Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the GC-MS components.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample extraction Liquid-Liquid Extraction (with Hexane) sample->extraction drying Drying with Na2SO4 extraction->drying injection GC Injection drying->injection separation Gas Chromatography Separation injection->separation ionization Mass Spectrometry (EI Ionization) separation->ionization detection Mass Detection ionization->detection data_acq Data Acquisition detection->data_acq identification Compound Identification data_acq->identification quantification Quantification identification->quantification report report quantification->report Final Report

Caption: Experimental workflow for GC-MS analysis.

gc_ms_logic cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) injector Injector Vaporizes Sample column GC Column Separates Analytes injector->column Carrier Gas (He) ion_source Ion Source Electron Ionization column->ion_source Separated Analytes mass_analyzer Mass Analyzer Separates Ions by m/z ion_source->mass_analyzer detector Detector Counts Ions mass_analyzer->detector data_system Data System detector->data_system Signal

Caption: Logical relationship of GC-MS components.

High-performance liquid chromatography (HPLC) method for 2-(4-Octylphenyl)ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Octylphenyl)ethanol. The compound, a member of the alkylphenol class, is effectively separated and quantified using a reversed-phase C18 column with ultraviolet (UV) detection. The described protocol offers a reliable and reproducible approach for researchers, scientists, and professionals involved in drug development and quality control, ensuring accurate determination of this compound in various sample matrices.

1. Introduction

This compound is an organic compound belonging to the alkylphenol family, which is characterized by a phenol group substituted with an alkyl chain. Accurate quantification of such compounds is crucial in various fields, including environmental monitoring, toxicology, and the development of pharmaceutical and industrial products. High-Performance Liquid Chromatography (HPLC) is a precise and versatile analytical technique well-suited for this purpose.[1] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound. RP-HPLC is ideal for separating non-polar compounds like this compound by utilizing a non-polar stationary phase and a polar mobile phase.[2]

2. Experimental

2.1. Instrumentation and Consumables

A summary of the necessary instrumentation and consumables for this method is provided in the table below.

Component Specification
HPLC SystemQuaternary Pump, Autosampler, Column Oven, UV/Vis or DAD
Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
DegasserIn-line vacuum degasser
Vials2 mL amber glass vials with PTFE septa
Syringe Filters0.22 µm or 0.45 µm PTFE for organic solvents
Volumetric GlasswareClass A
Analytical Balance4-decimal place readability

2.2. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Ultrapure

  • Methanol (MeOH), HPLC Grade

2.3. Chromatographic Conditions

The separation is achieved using a C18 column and an isocratic mobile phase.[3][4][5] The UV detection wavelength is selected based on the chromophore of the phenyl group.

Parameter Condition
Mobile PhaseAcetonitrile : Water (85:15, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm
Injection Volume10 µL
Run Time10 minutes

3. Protocols

3.1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase (Acetonitrile:Water, 85:15).

3.2. Sample Preparation

The goal of sample preparation is to ensure the sample is free of particulates and compatible with the HPLC system.[6][7]

  • Dissolution: Dissolve the sample containing this compound in a suitable solvent, such as methanol or acetonitrile, to an estimated concentration within the calibration range.[7][8]

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[1][6][7]

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration into the linear range of the calibration curve.

3.3. HPLC System Operation

  • System Startup: Purge the HPLC system with the mobile phase to remove any air bubbles and ensure a stable baseline.

  • Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software including injections of a blank (mobile phase), the prepared standard solutions (for calibration), and the prepared samples.

  • Analysis: Start the sequence. The system will automatically inject the samples and record the chromatograms.

4. Data Analysis and Results

  • Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.

  • Quantification: Use the calibration curve to calculate the concentration of this compound in the unknown samples based on their measured peak areas.

Illustrative Quantitative Data

The following table presents example data for a typical calibration run.

Concentration (µg/mL) Retention Time (min) Peak Area (mAU*s)
14.5215,230
54.5176,100
104.52151,980
254.51380,550
504.52760,200
1004.511,525,100
Linearity (R²) -0.9998

5. Experimental Workflow Diagram

The logical flow of the analytical process, from sample acquisition to final data analysis, is depicted below.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_std Prepare Stock & Working Standards hplc_inject Inject Samples & Standards prep_std->hplc_inject prep_sample Dissolve, Filter & Dilute Sample prep_sample->hplc_inject hplc_setup HPLC System Setup & Column Equilibration hplc_setup->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep uv_detect UV Detection (220 nm) hplc_sep->uv_detect data_acq Data Acquisition & Integration uv_detect->data_acq data_calc Generate Calibration Curve & Calculate Concentration data_acq->data_calc final_report Final Report data_calc->final_report

Caption: Workflow for the HPLC analysis of this compound.

The described HPLC-UV method provides a straightforward, accurate, and reliable means for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable and applicable in most analytical laboratories for routine analysis and quality control purposes. Proper sample preparation, including filtration, is critical to ensure the longevity of the column and the reproducibility of the results.[6]

References

Application Notes and Protocols for 2-(4-Octylphenyl)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(4-octylphenyl)ethanol as a versatile starting material in organic synthesis. Detailed protocols for key transformations, including conversion to alkyl halides, oxidation to aldehydes, esterification, and etherification, are presented. This document is intended to serve as a practical guide for laboratory chemists engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is a valuable bifunctional building block, featuring a primary alcohol for various functional group interconversions and a lipophilic octyl-substituted phenyl ring. This unique structure makes it an important intermediate in the synthesis of pharmacologically active molecules and functional materials. Notably, it is a key precursor in the synthesis of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis. The following sections detail common synthetic transformations of this compound, providing adaptable experimental protocols and summarizing key quantitative data.

Key Synthetic Applications

The primary alcohol moiety of this compound allows for a range of classical organic transformations. The general workflow for these conversions is outlined below.

G start This compound halide 2-(4-Octylphenyl)ethyl Halide (Iodide or Mesylate) start->halide  Activation aldehyde 2-(4-Octylphenyl)acetaldehyde start->aldehyde  Oxidation ester 2-(4-Octylphenyl)ethyl Ester start->ester  Esterification ether 1-(2-Alkoxyethyl)-4-octylbenzene start->ether  Etherification fingolimod Fingolimod (FTY720) halide->fingolimod  Alkylation

Caption: Synthetic pathways originating from this compound.

Application Note 1: Conversion to 2-(4-Octylphenyl)ethyl Halides

A crucial step in the synthesis of Fingolimod and other derivatives is the conversion of the hydroxyl group of this compound into a good leaving group, such as an iodide or a sulfonate ester (mesylate). This transformation activates the benzylic position for subsequent nucleophilic substitution reactions.

Protocol 1: Synthesis of 1-(2-Iodoethyl)-4-octylbenzene

This protocol is adapted from the synthesis of similar iodoalkanes and is a key step towards the synthesis of Fingolimod.[1]

Reaction Scheme:

Experimental Protocol:

  • Step 1: Mesylation

    • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~5-10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq.) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq.).

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with cold water. Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-(4-octylphenyl)ethyl mesylate, which can often be used in the next step without further purification.

  • Step 2: Iodination

    • Dissolve the crude 2-(4-octylphenyl)ethyl mesylate (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~7 volumes).

    • Add sodium iodide (1.9 eq.) to the solution.

    • Stir the mixture overnight at room temperature, protecting the reaction from light.

    • Monitor the reaction by TLC. Upon completion, remove the solvent by vacuum evaporation.

    • Dissolve the residue in water and extract with ethyl acetate (2 x 4 volumes).

    • Combine the organic extracts, wash with aqueous sodium thiosulfate solution, and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2-iodoethyl)-4-octylbenzene as an oil.[1]

Quantitative Data:

ProductStarting MaterialKey ReagentsSolventReaction TimeYield
1-(2-Iodoethyl)-4-octylbenzene2-(4-Octylphenyl)ethyl mesylateSodium IodideTHFOvernight~90-95%

Application Note 2: Oxidation to 2-(4-Octylphenyl)acetaldehyde

The oxidation of this compound to the corresponding aldehyde provides a key intermediate for various carbon-carbon bond-forming reactions, such as Wittig or aldol reactions. The Swern oxidation is a mild and efficient method for this transformation, avoiding over-oxidation to the carboxylic acid.

Protocol 2: Swern Oxidation of this compound

This is a general protocol for the Swern oxidation of primary alcohols and can be adapted for this compound.[2][3][4]

Reaction Scheme:

Experimental Protocol:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (~10 volumes) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (2.7 eq.) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise over 10 minutes.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0-7.0 eq.) dropwise and stir for an additional 15 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-(4-octylphenyl)acetaldehyde can be purified by column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialKey ReagentsSolventTemperatureTypical Yield
2-(4-Octylphenyl)acetaldehydeThis compoundOxalyl chloride, DMSO, TriethylamineDCM-78 °C to RT85-95%

Application Note 3: Fischer Esterification

Ester derivatives of this compound are of interest in the fragrance industry and as intermediates in organic synthesis. The Fischer esterification provides a direct method for their preparation from carboxylic acids.

Protocol 3: Synthesis of 2-(4-Octylphenyl)ethyl Acetate

This protocol is a general procedure for Fischer esterification.[5][6][7]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and an excess of glacial acetic acid (at least 3.0 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to a gentle reflux for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into a separatory funnel containing cold water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with 5% aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude ester can be purified by vacuum distillation or column chromatography.

Quantitative Data:

ProductStarting MaterialKey ReagentsCatalystReaction TimeTypical Yield
2-(4-Octylphenyl)ethyl AcetateThis compoundAcetic AcidH₂SO₄2-4 hours70-85%

Application Note 4: Williamson Ether Synthesis

The Williamson ether synthesis can be employed to prepare a variety of ethers from this compound, which can be useful as solvents, additives, or synthetic intermediates.

Protocol 4: Synthesis of 1-(2-Methoxyethyl)-4-octylbenzene

This is a general protocol for the Williamson ether synthesis using a primary alcohol.[8][9][10][11][12]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude ether can be purified by column chromatography.

Quantitative Data:

ProductStarting MaterialKey ReagentsSolventReaction TimeTypical Yield
1-(2-Methoxyethyl)-4-octylbenzeneThis compoundNaH, Methyl IodideTHFOvernight75-90%

Logical Workflow for Synthesis Planning

The choice of synthetic route starting from this compound depends on the desired final product. The following diagram illustrates a decision-making workflow for selecting the appropriate transformation.

G start Desired Functional Group? leaving_group Good Leaving Group for SN2 start->leaving_group aldehyde_ketone Aldehyde for C=C formation start->aldehyde_ketone ester_group Ester Moiety start->ester_group ether_linkage Ether Linkage start->ether_linkage protocol1 Protocol 1: Conversion to Halide/Mesylate leaving_group->protocol1 protocol2 Protocol 2: Swern Oxidation aldehyde_ketone->protocol2 protocol3 Protocol 3: Fischer Esterification ester_group->protocol3 protocol4 Protocol 4: Williamson Ether Synthesis ether_linkage->protocol4

Caption: Decision workflow for transformations of this compound.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide range of organic molecules. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The ability to easily transform the primary alcohol into other key functional groups makes it a valuable asset in the design and execution of complex synthetic strategies, particularly in the development of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for the Use of 2-(4-Octylphenyl)ethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Octylphenyl)ethanol is a key building block in the synthesis of various organic molecules, most notably as a crucial intermediate in the production of Fingolimod (FTY720). Fingolimod is an immunomodulating drug primarily used to treat relapsing-remitting multiple sclerosis. The structural backbone of this compound, featuring a lipophilic octyl-substituted phenyl ring and a reactive primary alcohol, makes it an ideal precursor for constructing the non-polar tail of the Fingolimod molecule. These application notes provide detailed protocols for the conversion of this compound into a key downstream intermediate, diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate, a direct precursor to the core structure of Fingolimod.

Application: Intermediate for Fingolimod Synthesis

The primary application of this compound in pharmaceutical synthesis is its role as a precursor to the side chain of Fingolimod. The synthesis involves the activation of the hydroxyl group of this compound to create a good leaving group, which then facilitates the alkylation of a malonic ester derivative. This process builds the carbon framework necessary for the final Fingolimod molecule.

Experimental Protocols

The following protocols describe a two-step process to convert this compound into diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate. This intermediate is then further processed to yield Fingolimod.

Protocol 1: Mesylation of this compound

This protocol details the conversion of the primary alcohol, this compound, into its corresponding mesylate, 2-(4-Octylphenyl)ethyl methanesulfonate. The mesylate is an excellent leaving group, preparing the molecule for the subsequent nucleophilic substitution reaction.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) (1.5 eq) to the cooled solution with stirring.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-Octylphenyl)ethyl methanesulfonate.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Alkylation of Diethyl Acetamidomalonate

This protocol describes the alkylation of diethyl acetamidomalonate with the previously synthesized 2-(4-Octylphenyl)ethyl methanesulfonate to form diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate.

Materials:

  • 2-(4-Octylphenyl)ethyl methanesulfonate

  • Diethyl acetamidomalonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Ethoxide (NaOEt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (or EtOH if using NaOEt).

  • Add diethyl acetamidomalonate (1.1 eq) to the solvent and stir until dissolved.

  • If using sodium hydride, carefully add NaH (1.2 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir until hydrogen evolution ceases. If using sodium ethoxide, add it to the solution at room temperature.

  • Add a solution of 2-(4-Octylphenyl)ethyl methanesulfonate (1.0 eq) in a small amount of anhydrous DMF (or EtOH) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The resulting crude product, diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate, can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the Fingolimod intermediate starting from this compound.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1. Mesylation This compoundMethanesulfonyl chloride, Triethylamine2-(4-Octylphenyl)ethyl methanesulfonate>95%
2. Alkylation 2-(4-Octylphenyl)ethyl methanesulfonateDiethyl acetamidomalonate, Sodium hydrideDiethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate~82%[1]

Mandatory Visualizations

Logical Relationship Diagram

logical_relationship cluster_start Starting Material cluster_process Synthetic Pathway cluster_product Pharmaceutical Intermediate 2_4_Octylphenyl_ethanol This compound Activation Activation of Hydroxyl Group 2_4_Octylphenyl_ethanol->Activation Protocol 1 Alkylation Alkylation of Diethyl Acetamidomalonate Activation->Alkylation Protocol 2 Intermediate Diethyl 2-acetamido-2- [2-(4-octylphenyl)ethyl]malonate Alkylation->Intermediate experimental_workflow cluster_protocol1 Protocol 1: Mesylation cluster_protocol2 Protocol 2: Alkylation P1_Start Dissolve this compound in anhydrous DCM P1_Cool Cool to 0 °C P1_Start->P1_Cool P1_Add_TEA Add Triethylamine (TEA) P1_Cool->P1_Add_TEA P1_Add_MsCl Add Methanesulfonyl Chloride (MsCl) P1_Add_TEA->P1_Add_MsCl P1_React Stir at 0 °C for 1-2h P1_Add_MsCl->P1_React P1_Quench Quench with cold water P1_React->P1_Quench P1_Workup Aqueous workup (NaHCO₃, Brine) P1_Quench->P1_Workup P1_Dry Dry organic layer (MgSO₄) P1_Workup->P1_Dry P1_Concentrate Concentrate in vacuo P1_Dry->P1_Concentrate P1_Product 2-(4-Octylphenyl)ethyl methanesulfonate P1_Concentrate->P1_Product P2_Add_Mesylate Add 2-(4-Octylphenyl)ethyl methanesulfonate P1_Product->P2_Add_Mesylate Input for Protocol 2 P2_Start Prepare Diethyl Acetamidomalonate anion with NaH in DMF P2_Start->P2_Add_Mesylate P2_React Heat to 60-70 °C for 4-6h P2_Add_Mesylate->P2_React P2_Quench Quench with NH₄Cl (aq) P2_React->P2_Quench P2_Extract Extract with Ethyl Acetate P2_Quench->P2_Extract P2_Wash Wash with Water and Brine P2_Extract->P2_Wash P2_Dry Dry organic layer (MgSO₄) P2_Wash->P2_Dry P2_Concentrate Concentrate in vacuo P2_Dry->P2_Concentrate P2_Purify Purify (Chromatography/ Recrystallization) P2_Concentrate->P2_Purify P2_Product Diethyl 2-acetamido-2- [2-(4-octylphenyl)ethyl]malonate P2_Purify->P2_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Octylphenyl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic routes for this compound are:

  • Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of octylbenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to form 4-octylacetophenone. This intermediate is then reduced to the desired this compound.

  • Grignard Reaction: This route involves the preparation of a Grignard reagent from a 4-octylphenyl halide (e.g., 4-octylbromobenzene) and its subsequent reaction with ethylene oxide.

Q2: Which synthetic route typically offers higher yields?

A2: Both routes can provide good yields, but they are highly dependent on the optimization of reaction conditions and the purity of the reagents. The Friedel-Crafts acylation route is often favored for its reliability and the avoidance of highly reactive organometallic intermediates in the main coupling step. However, a well-optimized Grignard reaction can also be very efficient. A Chinese patent (CN111978154A) reports yields ranging from 20% to 80% for a Grignard-based synthesis, highlighting the critical impact of reaction parameters.[1]

Q3: What are the most critical factors affecting the yield in these syntheses?

A3: For the Friedel-Crafts acylation route , critical factors include the activity of the Lewis acid catalyst (which is sensitive to moisture), the purity of the reagents, and the reaction temperature. For the Grignard reaction route , the most critical factor is maintaining strictly anhydrous (dry) conditions, as Grignard reagents are highly reactive with water. The quality and activation of the magnesium metal are also crucial for the successful formation of the Grignard reagent.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation and Reduction

Issue 1: Low or No Conversion During Friedel-Crafts Acylation

Potential Cause Troubleshooting Recommendation
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The Lewis acid is highly sensitive to moisture. Use a fresh, unopened container of the catalyst or sublime/dry it before use. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Deactivated Aromatic Substrate While octylbenzene is an activated ring, impurities in the starting material could be deactivating. Purify the octylbenzene by distillation before use.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with the catalyst.[2] Consider increasing the molar equivalents of the Lewis acid.
Low Reaction Temperature While the initial reaction is often started at low temperatures to control the exotherm, warming to room temperature or gentle heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature profile.

Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation

Potential Cause Troubleshooting Recommendation
Polyacylation Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings. Ensure the reaction is not run for an excessively long time after the starting material is consumed. The acyl group is deactivating, which should minimize this issue.[3][4]
Isomerization of the Octyl Group While less likely with an acyl group, strong Lewis acids can sometimes cause rearrangement of long alkyl chains. Using milder Lewis acids or lower temperatures may mitigate this.
Side Reactions of the Acylating Agent Ensure the acetyl chloride or acetic anhydride is pure and added slowly to the reaction mixture to avoid side reactions.

Issue 3: Incomplete Reduction of 4-Octylacetophenone

Potential Cause Troubleshooting Recommendation
Insufficient Reducing Agent (e.g., NaBH₄, LiAlH₄) Use a molar excess of the reducing agent. Typically, 1.5 to 2 equivalents are sufficient.
Low Reaction Temperature Reductions with NaBH₄ are often performed at room temperature or with gentle heating. LiAlH₄ reactions are typically started at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating can be applied.
Decomposition of Reducing Agent Ensure the reducing agent is fresh. LiAlH₄ is particularly sensitive to moisture and should be handled under an inert atmosphere.
Route 2: Grignard Reaction

Issue 1: Grignard Reagent Fails to Form

Potential Cause Troubleshooting Recommendation
Presence of Moisture All glassware must be rigorously dried (flame-dried or oven-dried). Use anhydrous solvents (e.g., diethyl ether, THF). The 4-octylbromobenzene should also be dry.
Inactive Magnesium Surface The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5]
Low Quality of Reagents Use freshly distilled 4-octylbromobenzene and high-purity magnesium turnings.

Issue 2: Low Yield of this compound After Reaction with Ethylene Oxide

Potential Cause Troubleshooting Recommendation
Side Reactions of the Grignard Reagent The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted 4-octylbromobenzene. Add the 4-octylbromobenzene slowly to the magnesium to maintain a low concentration of the halide.
Inefficient Reaction with Ethylene Oxide Ethylene oxide is a gas at room temperature. It should be bubbled through the Grignard solution at a controlled rate, or a solution of ethylene oxide in an anhydrous solvent should be added slowly at low temperature (e.g., 0 °C).
Premature Quenching of the Grignard Reagent Ensure the ethylene oxide is anhydrous. Any moisture will destroy the Grignard reagent.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Friedel-Crafts Acylation & Reduction Route 2: Grignard Reaction
Starting Materials Octylbenzene, Acetyl Chloride/Acetic Anhydride4-Octylbromobenzene, Magnesium, Ethylene Oxide
Number of Steps 22 (including Grignard formation)
Typical Overall Yield 60-85% (literature for analogous reactions)20-80%[1]
Key Advantages More tolerant to functional groups, generally reliable.Potentially shorter reaction times for the coupling step.
Key Challenges Handling of corrosive Lewis acids, potential for isomerism.Strict anhydrous conditions required, potential for Wurtz coupling.

Table 2: Influence of Reducing Agent on the Yield of this compound from 4-Octylacetophenone

Reducing Agent Solvent Typical Reaction Conditions Reported Yield (for analogous ketones)
Sodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to room temperature80-95%
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF0 °C to room temperature85-98%
Catalytic Hydrogenation (H₂/Pd-C)Ethanol or Ethyl AcetateRoom temperature, 1-4 atm H₂>90%

Note: Yields are based on the reduction of similar aryl ketones and may vary for 4-octylacetophenone.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Octylbenzene and Reduction of 4-Octylacetophenone

Step 1: Synthesis of 4-Octylacetophenone

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain an inert atmosphere using nitrogen or argon.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 15-20 minutes.

  • After the addition is complete, add octylbenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition of octylbenzene is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-octylacetophenone, which can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of 4-Octylacetophenone to this compound

  • In a round-bottom flask, dissolve the purified 4-octylacetophenone in a suitable solvent (e.g., methanol for NaBH₄, or anhydrous diethyl ether for LiAlH₄).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions. For LiAlH₄, add it carefully under an inert atmosphere.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the slow addition of water (for NaBH₄) or by the sequential addition of water, 15% NaOH solution, and water again (Fieser workup for LiAlH₄).

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Protocol 2: Grignard Reaction of 4-Octylbromobenzene with Ethylene Oxide

Step 1: Preparation of 4-Octylphenylmagnesium Bromide

  • Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve 4-octylbromobenzene (1.0 equivalent) in anhydrous ether or THF and add a small portion to the dropping funnel.

  • Add a small amount of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle heating may be required.

  • Once the reaction has started, add the remaining 4-octylbromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for another 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly bubble anhydrous ethylene oxide gas through the solution, or add a pre-cooled solution of ethylene oxide (1.0-1.2 equivalents) in anhydrous ether or THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Route 2: Grignard Reaction Octylbenzene Octylbenzene Intermediate 4-Octylacetophenone Octylbenzene->Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->Intermediate Product1 This compound Intermediate->Product1 Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product1 Octylbromobenzene 4-Octylbromobenzene Grignard 4-Octylphenylmagnesium Bromide Octylbromobenzene->Grignard Grignard Formation Mg Mg / Dry Ether Mg->Grignard Product2 This compound Grignard->Product2 Nucleophilic Attack EthyleneOxide Ethylene Oxide EthyleneOxide->Product2 Troubleshooting_Workflow Start Low Yield of This compound IdentifyRoute Identify Synthetic Route Start->IdentifyRoute FCRoute Friedel-Crafts Route IdentifyRoute->FCRoute Acylation/ Reduction GrignardRoute Grignard Route IdentifyRoute->GrignardRoute Grignard CheckCatalyst Check Lewis Acid Activity (Anhydrous Conditions) FCRoute->CheckCatalyst CheckAnhydrous Ensure Strict Anhydrous Conditions GrignardRoute->CheckAnhydrous CheckReagentsFC Verify Reagent Purity (Substrate & Acylating Agent) CheckCatalyst->CheckReagentsFC OptimizeTempFC Optimize Reaction Temperature & Time CheckReagentsFC->OptimizeTempFC CheckReduction Verify Reduction Step (Reagent & Conditions) OptimizeTempFC->CheckReduction End Improved Yield CheckReduction->End CheckMg Verify Mg Activation & Quality CheckAnhydrous->CheckMg CheckReagentsG Verify Reagent Purity (Halide & Ethylene Oxide) CheckMg->CheckReagentsG OptimizeAddition Optimize Addition Rate (Halide & Ethylene Oxide) CheckReagentsG->OptimizeAddition OptimizeAddition->End

References

Technical Support Center: Purification of Crude 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(4-Octylphenyl)ethanol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are flash column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the typical physical properties of this compound?

A2: Understanding the physical properties is crucial for selecting and optimizing a purification method.

PropertyValueReference
AppearanceColorless liquid[1]
Melting Point-25 °C[1]
Boiling Point252 °C (at atmospheric pressure)[1]
Density0.887 g/cm³[1]
SolubilitySoluble in alcohol and ether, slightly soluble in water.[1]

Q3: What are the common impurities in crude this compound?

A3: Common impurities depend on the synthetic route used. For instance, in a Grignard-based synthesis, unreacted starting materials such as p-bromophenylethanol and n-octyl magnesium bromide, as well as byproducts from side reactions, may be present.[2] If synthesized from phenyl ethyl ketone and n-octyl bromide, residual starting materials and byproducts of the alkylation reaction could be impurities.[1] Incomplete reactions or side reactions during the reduction of a corresponding ketone or ester precursor can also lead to impurities.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3] It allows for the rapid assessment of fraction purity during column chromatography and can help in developing an optimal solvent system.[3][4] For this compound, a typical TLC setup would involve a silica gel plate and a mobile phase such as a mixture of hexanes and ethyl acetate.[5] The spots can be visualized under a UV lamp.[5]

Troubleshooting Guides

Flash Column Chromatography
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Compound is not eluting from the column: The chosen eluent may be too non-polar.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[5]
Compound is adsorbing irreversibly to the silica gel: The compound may be unstable on silica.Consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine for basic compounds or acetic acid for acidic compounds.
Co-elution of product and impurities: The solvent system does not provide adequate separation.Optimize the solvent system using TLC to achieve a clear separation between the product and impurity spots. Aim for an Rf value of 0.2-0.4 for the desired compound.[6]
Poor Separation Broad or tailing peaks: The sample may be overloaded on the column, or the compound may be interacting strongly with the silica gel.Reduce the amount of crude material loaded onto the column. Adding a small amount of a more polar solvent to the eluent can sometimes reduce tailing.
Cracked or channeled column bed: Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[5]
Product is Contaminated Fractions containing the product are mixed with impurities: Inefficient separation or improper fraction collection.Collect smaller fractions and analyze each fraction by TLC before combining them.[5]
Recrystallization
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated: Too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution. Try adding a co-solvent (anti-solvent) in which the compound is insoluble to induce precipitation.[7]
Rapid cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low Yield of Crystals Significant amount of product remains in the mother liquor: The compound has some solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Minimize the amount of solvent used for washing the crystals.[8]
Oily Product The compound's melting point is below the boiling point of the solvent, or the compound is "oiling out". Use a lower-boiling point solvent or a solvent mixture. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise to induce crystallization.
Colored Crystals Colored impurities are co-crystallizing with the product. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Vacuum Distillation
ProblemPotential Cause(s)Suggested Solution(s)
Bumping or Uncontrolled Boiling Uneven heating or lack of boiling chips/stirring. Use a magnetic stirrer or add boiling chips to the distillation flask to ensure smooth boiling. Heat the flask evenly using a heating mantle.
Product Not Distilling The vacuum is not low enough, or the temperature is too low. Check the vacuum pump and all connections for leaks. The boiling point of this compound is 252 °C at atmospheric pressure[1]; under vacuum, the boiling point will be significantly lower. A reduced pressure of 1 to 500 mm Hg is typical for vacuum distillation.[9]
Product Decomposes The distillation temperature is too high. A lower vacuum will allow for distillation at a lower temperature, which can prevent thermal decomposition.
Poor Separation of Components Inefficient fractionating column or improper heating rate. Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. Maintain a slow and steady distillation rate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.3.[4]

  • Visualize the spots under a UV lamp.

2. Column Preparation:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample to the top of the silica gel bed.[4]

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system.

  • Collect fractions in test tubes.

  • Monitor the elution of the product by TLC analysis of the collected fractions.[5]

5. Product Isolation:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, or a mixture like ethanol/water) at room and elevated temperatures. A good solvent will dissolve the compound when hot and have low solubility when cold.[10]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to completely dissolve the solid.[8]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[8]

5. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Vacuum Distillation

1. Apparatus Setup:

  • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.

2. Distillation:

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Begin stirring and heating the flask in a heating mantle.

  • Gradually apply vacuum.

  • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 252 °C.[1]

3. Product Collection:

  • Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool before collecting the purified product from the receiving flask.

Purification Workflow Diagram

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Purification Method Selection cluster_methods Purification Techniques cluster_verification Purity Verification cluster_outcome Outcome crude_product Crude this compound initial_analysis Analyze Crude Product (TLC, NMR, etc.) crude_product->initial_analysis decision Select Purification Method initial_analysis->decision chromatography Flash Column Chromatography decision->chromatography Complex Mixture or Similar Polarity Impurities recrystallization Recrystallization decision->recrystallization Solid with Minor Impurities distillation Vacuum Distillation decision->distillation High Boiling Liquid & Thermally Stable purity_check Assess Purity (TLC, NMR, GC-MS) chromatography->purity_check recrystallization->purity_check distillation->purity_check pure_product Pure this compound purity_check->pure_product Purity > 98% repurify Repurify if Necessary purity_check->repurify Purity < 98% repurify->decision

Caption: Purification workflow for crude this compound.

References

Technical Support Center: HPLC Analysis of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting support for scientists and researchers encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Octylphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half, resulting in a tail.[1][2] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2][3] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a value of 1.0. A value greater than 1.2 is generally considered significant tailing.[4][5]

Q2: I am observing significant peak tailing for this compound. What are the most likely chemical causes?

A2: The primary chemical cause of peak tailing for a compound like this compound in reversed-phase HPLC is secondary interaction between the analyte and the stationary phase.[3][5] The hydroxyl (-OH) group of your analyte can form hydrogen bonds with residual silanol groups (Si-OH) on the surface of the silica-based column packing.[2][6] These interactions create an additional retention mechanism, causing some analyte molecules to elute more slowly, which results in a tailing peak.[5][7][8]

Q3: How does my choice of HPLC column contribute to peak tailing?

A3: The column is a critical factor. Key contributors include:

  • Residual Silanol Groups: Older, Type A silica columns have a higher concentration of acidic silanol groups that are prone to causing tailing, especially with polar or basic compounds.[1][9][10] Using modern, high-purity Type B silica columns, which have fewer and less acidic silanols, can significantly improve peak shape.[1]

  • End-Capping: Incomplete coverage of the silica surface by the bonded phase (e.g., C18) leaves silanol groups exposed.[11] Columns that are "end-capped" have these residual silanols chemically deactivated with a small silylating agent, which blocks them from interacting with analytes and reduces tailing.[2][5][12]

  • Column Degradation: Over time, columns can become contaminated, or the packed bed can deform, creating a void at the inlet.[3][4][9] This physical disruption of the flow path can lead to distorted peak shapes, including tailing.[9][13]

Q4: Can the mobile phase be optimized to reduce peak tailing for my analyte?

A4: Yes, mobile phase optimization is a key strategy.

  • pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the residual silanol groups, neutralizing their negative charge.[1][5][9] This minimizes the unwanted ionic interactions that contribute to tailing.[9][14]

  • Buffer Concentration: Using a buffer (e.g., phosphate or acetate) at an adequate concentration (typically 10-50 mM) helps maintain a stable pH and can mask some silanol interactions, improving peak symmetry.[2][4][10]

  • Mobile Phase Additives: For particularly problematic basic compounds, a competing base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the silanol groups, though this is less common with modern columns.[1][7][10]

Q5: Could my sample preparation or injection technique be the source of the problem?

A5: Absolutely. Two common issues are:

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape, including tailing.[3][4][7] Try diluting your sample or reducing the injection volume.[4][13]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause band broadening and peak distortion.[3][4][15] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[4][13]

Q6: What instrumental or system factors can cause peak tailing?

A6: Peak tailing can be caused by issues within the HPLC system itself, often referred to as "extra-column effects." This happens when the analyte band is broadened in the tubing and connections outside of the column.[9] Common culprits include using tubing with an unnecessarily large internal diameter, long tubing lengths between the injector, column, and detector, or improperly seated fittings that create small voids or dead volumes.[3][7][16]

Troubleshooting Guide & Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues for this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_tf Calculate Tailing Factor (Tf). Is Tf > 1.2? start->check_tf node_all_peaks Does tailing affect all peaks or just the analyte? check_tf->node_all_peaks Yes end_ok Peak Shape Acceptable (Tf <= 1.2) check_tf->end_ok No cat_system Likely System Issue node_all_peaks->cat_system All Peaks cat_method Likely Method/Chemical Issue node_all_peaks->cat_method Just Analyte check_connections Check for Dead Volume: - Inspect all fittings & tubing. - Minimize tubing length/ID. cat_system->check_connections check_mobile_phase Optimize Mobile Phase: - Lower pH to ~3 with acid (e.g., 0.1% TFA). - Ensure adequate buffer strength (10-50 mM). cat_method->check_mobile_phase check_column_health Check Column Health: - Flush with strong solvent. - Reverse flush (if permissible). - Check for inlet void. check_connections->check_column_health solution_system Replace fittings/tubing. Replace column if damaged. check_column_health->solution_system check_column_type Evaluate Column Choice: - Is it a modern, end-capped, high-purity (Type B) silica column? check_mobile_phase->check_column_type check_sample Review Sample & Injection: - Dilute sample (check for overload). - Dissolve sample in mobile phase. check_column_type->check_sample solution_method Adopt optimized method parameters. Consider a new, appropriate column. check_sample->solution_method

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Quantitative Troubleshooting Parameters

For easy reference, the table below summarizes key quantitative parameters and recommended starting points for mitigating peak tailing.

ParameterCommon Range / ValueRationale for Reducing TailingCitations
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary ionic interactions.[1][5][9][14]
Buffer Concentration 10 - 50 mMMaintains a stable pH and helps mask residual silanol activity.[2][4][9]
Mobile Phase Additive 0.05 - 0.1% TFA or Formic AcidActs as an ion-pairing agent and ensures a low pH to protonate silanols.[13]
Tailing Factor (Tf) Target ≤ 1.2A quantitative measure to confirm if peak shape is acceptable. Values > 1.2 indicate significant tailing.[4][5]
Extra-Column Tubing ID ≤ 0.005 inches (0.127 mm)Minimizes dead volume outside the column, which can cause band broadening and tailing.[16]

Representative Experimental Protocol

This protocol provides a robust starting point for developing a method for this compound, designed to minimize peak tailing.

ParameterSpecification
HPLC System Standard Analytical HPLC with UV Detector
Column High-purity, end-capped C18 or C8 (e.g., Luna Omega, Kinetex) Dimensions: 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% (v/v) Formic Acid in Water B: 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 278 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase (60% Acetonitrile / 40% Water with 0.1% Formic Acid)

References

Long-term storage and stability of 2-(4-Octylphenyl)ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Octylphenyl)ethanol

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] To minimize the risk of degradation, it is also advisable to protect the compound from direct sunlight. For more stringent control, storage at a controlled room temperature of 15–25°C is recommended, similar to other aromatic alcohols.

Q2: What potential degradation pathways should I be aware of for this compound?

A2: Based on the chemical structure (an aromatic alcohol), the primary potential degradation pathways include oxidation and reactions under strongly acidic or basic conditions. Oxidation of the ethanol moiety could lead to the formation of corresponding aldehydes or carboxylic acids.[2][3][4] Forced degradation studies on similar compounds like 2-phenoxyethanol have shown degradation under acidic and alkaline hydrolysis.[5]

Q3: Is this compound sensitive to light?

Q4: What are suitable container materials for storing this compound?

A4: High-Density Polyethylene (HDPE) or glass containers are suitable for storing this compound. HDPE is a common choice for alcohols due to its chemical resistance. For long-term storage, amber glass vials with tight-fitting caps are recommended to provide protection from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Oxidation or degradation of the compound.Discontinue use of the batch. Assess the purity of the material using a suitable analytical method (e.g., HPLC, GC-MS). Review storage conditions to ensure they align with recommendations (cool, dark, dry, and sealed).
Inconsistent experimental results Impurities in the this compound starting material.Verify the purity of the compound using a validated analytical method. If impurities are detected, purify the material or obtain a new, high-purity batch.
Loss of potency or activity in formulations Degradation of this compound due to incompatible excipients or pH.Conduct compatibility studies with formulation excipients. Analyze the stability of the compound at the formulation's pH. Adjust the formulation to ensure a stable pH environment.

Stability Summary

The following table summarizes the known stability information for this compound and related compounds. It is important to note that specific quantitative data for long-term storage of this compound is limited, and the information provided is based on general chemical principles and data from analogous compounds.

Condition Recommendation/Observation Potential Degradation Products
Temperature Store at room temperature (15-25°C). Avoid excessive heat.Not specified, but thermal degradation is possible at elevated temperatures.
Light Protect from light. Store in amber glass or opaque containers.While some related compounds show good photostability, photodegradation products are a possibility for aromatic compounds.
pH Maintain a neutral pH. Avoid strongly acidic or basic conditions.Hydrolysis products.[5]
Oxidation Store in a tightly sealed container to minimize exposure to air.Aldehydes, carboxylic acids.[2][3][4]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours. Dissolve in the solvent before analysis.

    • Photostability: Expose the solid compound to UV light (e.g., using a UVL-56 lamp) for 24 hours. Dissolve in the solvent before analysis.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see below for a general method). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol: General Stability-Indicating RP-HPLC Method

This method can be used as a starting point for developing a validated stability-indicating assay for this compound.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 220 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.[6]

Visualizations

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Start Start: Obtain this compound StockSolution Prepare Stock Solution (1 mg/mL) Start->StockSolution Acid Acid Hydrolysis (1M HCl, 60°C, 24h) StockSolution->Acid Stress Exposure Base Base Hydrolysis (1M NaOH, 60°C, 4h) StockSolution->Base Oxidation Oxidation (3% H2O2, RT, 24h) StockSolution->Oxidation Thermal Thermal Stress (Solid, 60°C, 24h) StockSolution->Thermal Photo Photostability (Solid, UV light, 24h) StockSolution->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - Identify Degradants - Calculate Purity HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for a forced degradation study of this compound.

Logical_Troubleshooting cluster_purity Purity Check cluster_storage Storage Review cluster_formulation Formulation Check Problem Problem Encountered: Inconsistent Results or Degradation CheckPurity Check Purity of Starting Material Problem->CheckPurity ReviewStorage Review Storage Conditions Problem->ReviewStorage CheckFormulation Check Formulation Compatibility Problem->CheckFormulation PurityOK Purity Acceptable CheckPurity->PurityOK StorageOK Storage Conditions Correct? ReviewStorage->StorageOK FormulationOK Formulation Compatible? CheckFormulation->FormulationOK PurityOK->ReviewStorage Yes Purify Purify or Replace Material PurityOK->Purify No StorageOK->CheckFormulation Yes CorrectStorage Correct Storage Conditions StorageOK->CorrectStorage No Reformulate Reformulate with Compatible Excipients/pH FormulationOK->Reformulate No End Problem Resolved FormulationOK->End Yes

Caption: Troubleshooting logic for issues with this compound stability.

References

Technical Support Center: Preventing Oxidation of 4-Octylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of 4-Octylphenethyl alcohol during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise due to the oxidation of 4-Octylphenethyl alcohol, offering probable causes and actionable solutions.

Issue 1: Appearance of a Yellow or Brown Color in the 4-Octylphenethyl Alcohol Sample

  • Probable Cause: The discoloration is a common indicator of the formation of colored oxidation products, likely quinone-type species arising from the oxidation of the phenolic hydroxyl group. This is often accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Solutions:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

    • Light Protection: Store the compound in amber vials or containers that protect it from light.[2]

    • Temperature Control: Store the material at reduced temperatures (e.g., 2-8 °C) to decrease the rate of oxidation.[2]

    • Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), during storage or in reaction mixtures.

Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis (HPLC, GC)

  • Probable Cause: The appearance of new peaks, often with different retention times than the parent compound, suggests the formation of degradation products. Due to the presence of both a primary alcohol and a phenolic group, several oxidation products are possible. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The phenolic group can be oxidized, and the alkyl chain can also undergo oxidation.

  • Solutions:

    • Method Validation: Ensure your analytical method is validated for stability-indicating properties, meaning it can resolve the parent compound from its potential degradation products.

    • Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products.[3][4][5][6][7] This will help in identifying the retention times of potential impurities and confirming the specificity of your analytical method.

    • Inert Reaction Conditions: If the impurities appear after a chemical reaction, ensure the reaction is carried out under a strictly inert atmosphere.[1] Degas all solvents prior to use.

    • Use of Antioxidants: Add a suitable antioxidant to the reaction mixture if compatible with the reaction chemistry.

Issue 3: Inconsistent or Poor Yields in Chemical Reactions

  • Probable Cause: Oxidation of the 4-Octylphenethyl alcohol starting material can lead to lower yields of the desired product. The oxidized impurities may also interfere with the intended reaction pathway.

  • Solutions:

    • Purity Check: Always check the purity of the 4-Octylphenethyl alcohol before starting a reaction. Use a freshly opened container or repurify older stock if oxidation is suspected.

    • Protecting Groups: For multi-step syntheses, consider protecting the phenolic hydroxyl group as an ether (e.g., a benzyl ether) to prevent its oxidation during subsequent reaction steps.[1]

    • Reaction Optimization: Optimize reaction conditions to minimize reaction times and temperatures, which can reduce the extent of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely oxidation products of 4-Octylphenethyl alcohol?

A1: Based on the structure of 4-Octylphenethyl alcohol, which contains a para-substituted phenol and a primary alcohol, the following are the most probable oxidation products:

  • Oxidation of the Primary Alcohol:

    • 4-Octylphenethyl aldehyde

    • 4-Octylphenethyl carboxylic acid

  • Oxidation of the Phenolic Ring:

    • Formation of corresponding phenoxyl radicals, which can lead to dimerization or polymerization.

    • Formation of quinone-like structures.

Q2: What are the recommended storage and handling conditions for 4-Octylphenethyl alcohol?

A2: To minimize oxidation, 4-Octylphenethyl alcohol should be stored in a cool, dark, and dry place.[2][8][9] It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Avoid contact with strong oxidizing agents and metals that can catalyze oxidation.[8][10]

Q3: Which antioxidants are suitable for preventing the oxidation of 4-Octylphenethyl alcohol?

A3: Hindered phenolic antioxidants are generally effective. The choice of antioxidant will depend on the specific application and its compatibility with the solvent and reaction conditions.

AntioxidantRecommended ConcentrationKey Features
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/w)A widely used and effective radical scavenger. Soluble in many organic solvents.
Vitamin E (α-tocopherol) 0.01 - 0.1% (w/w)A natural antioxidant that can be effective in preventing lipid and alcohol oxidation.[11]
Ascorbic Acid (Vitamin C) VariesPrimarily used in aqueous systems as a reducing agent and oxygen scavenger.

Q4: How can I monitor the oxidation of 4-Octylphenethyl alcohol?

A4: The most common methods for monitoring the purity and detecting oxidation products are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC-UV: A reversed-phase HPLC method with UV detection is well-suited for separating 4-Octylphenethyl alcohol from its more polar oxidation products.[12][13][14][15][16]

  • GC-MS: GC-MS can be used to separate and identify volatile oxidation products. Derivatization may be necessary for less volatile products like the carboxylic acid.[17][18][19][20]

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Octylphenethyl Alcohol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential oxidation products.

  • Preparation of Stock Solution: Prepare a stock solution of 4-Octylphenethyl alcohol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV or GC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate 4-Octylphenethyl alcohol from its potential oxidation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).

    • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of 4-Octylphenethyl alcohol (determine by UV scan, likely around 275-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Troubleshooting_Oxidation start Symptom of Oxidation Observed (e.g., color change, extra peaks) check_storage Review Storage and Handling - Exposed to Air/Light? - High Temperature? start->check_storage check_purity Analyze Purity of Starting Material (HPLC, GC) start->check_purity implement_inert Implement Inert Atmosphere (Nitrogen or Argon) check_storage->implement_inert protect_light Use Amber Vials/ Protect from Light check_storage->protect_light control_temp Store at Recommended Low Temperature check_storage->control_temp purify_material Purify Starting Material (e.g., Chromatography) check_purity->purify_material If Impure re_evaluate Re-evaluate Experiment check_purity->re_evaluate If Pure add_antioxidant Consider Adding an Antioxidant (e.g., BHT) implement_inert->add_antioxidant protect_light->re_evaluate control_temp->re_evaluate add_antioxidant->re_evaluate purify_material->re_evaluate

Caption: Troubleshooting workflow for identifying and mitigating oxidation of 4-Octylphenethyl alcohol.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Interpretation sample 4-Octylphenethyl Alcohol Sample (Pure or Stressed) dissolve Dissolve in Suitable Solvent (e.g., Acetonitrile) sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC-UV Analysis C18 Column Gradient Elution filter->hplc gcms GC-MS Analysis Capillary Column Temperature Program filter->gcms integrate Integrate Peaks and Determine Relative Purity hplc->integrate identify Identify Degradation Products (Mass Spectra, Retention Times) gcms->identify integrate->identify quantify Quantify Impurities (Using Reference Standards if available) identify->quantify

Caption: Proposed analytical workflow for the analysis of 4-Octylphenethyl alcohol and its oxidation products.

References

Challenges in the scale-up synthesis of 2-(4-Octylphenyl)ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(4-Octylphenyl)ethanol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Route A: Friedel-Crafts Acylation followed by Reduction: This involves the acylation of ethylbenzene with octanoyl chloride to form 4-octylacetophenone, which is then reduced to the desired alcohol.

  • Route B: Grignard Reaction: This route typically involves the reaction of a Grignard reagent, such as 4-octylphenylmagnesium bromide, with an appropriate electrophile like ethylene oxide or a protected 2-haloethanol. A patent also describes the reaction of n-octylmagnesium bromide with a protected 4-(2-bromoethyl)phenol derivative.[1]

Q2: What are the main challenges when scaling up the Friedel-Crafts acylation route?

A2: Scaling up the Friedel-Crafts acylation for this synthesis presents several challenges:

  • Exothermic Reaction Control: The reaction between the acylating agent and the Lewis acid catalyst is highly exothermic.[2] Managing heat removal becomes critical in large reactors to prevent runaway reactions.

  • Stoichiometry of Lewis Acid: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid (e.g., AlCl₃) because the product ketone can form a complex with the catalyst, rendering it inactive.[3] This increases raw material costs and waste generation on a larger scale.

  • Work-up and Quenching: The quenching of the reaction mixture with water is highly exothermic and requires careful control of addition rates and efficient cooling to prevent hazardous situations.

  • Byproduct Formation: While less common than in alkylations, polyacylation can occur, especially with highly activated aromatic rings.[3] Isomer formation is also a possibility that needs to be controlled.

Q3: What are the key safety concerns when performing a large-scale Grignard reaction for this synthesis?

A3: The primary safety concerns for a large-scale Grignard reaction include:

  • Initiation and Exotherm: Grignard reactions can have an induction period, leading to the accumulation of unreacted alkyl halide. Once the reaction initiates, it can proceed very rapidly, causing a sudden and dangerous exotherm.[4]

  • Flammable Solvents: The use of highly flammable solvents like diethyl ether or tetrahydrofuran (THF) on a large scale increases the risk of fire and explosion.[4]

  • Handling of Magnesium: Magnesium turnings can be pyrophoric, and their handling requires an inert atmosphere.

  • Quenching: The quenching of excess Grignard reagent with protic solvents is highly exothermic and must be performed with extreme caution.

Q4: How does the choice of solvent impact the scale-up of these reactions?

A4: The solvent plays a crucial role in both reaction pathways. In Friedel-Crafts acylation, the solvent choice can influence the product distribution and reaction rate. For instance, using a more polar solvent like nitrobenzene can favor the formation of the thermodynamic product over the kinetic product.[5] In Grignard reactions, ethereal solvents like THF are common due to their ability to solvate the magnesium complex. When scaling up, factors like boiling point, flash point, and solvent recovery become important considerations for safety and economic viability.[4]

Q5: What are the common impurities encountered in the final product and how can they be minimized?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. In the Friedel-Crafts route, impurities might include isomers of the desired product or polyacylated species. In the Grignard route, Wurtz coupling products can be a significant byproduct.[4] Minimizing these impurities involves careful control of reaction parameters such as temperature, stoichiometry, and addition rates. Purification methods like distillation and crystallization are typically employed to achieve high purity.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting Action
Deactivated Aromatic Ring While ethylbenzene is activated, ensure the starting material is pure and free from deactivating contaminants.
Inactive Lewis Acid Catalyst Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3][6]
Insufficient Catalyst In Friedel-Crafts acylation, the product ketone can complex with the Lewis acid.[3] Ensure at least a stoichiometric amount of the catalyst is used. A slight excess may be beneficial.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions. Optimize the temperature based on small-scale experiments.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Issue 2: Runaway Exotherm During Grignard Reaction Scale-up
Possible Cause Troubleshooting Action
Rapid Reagent Addition The addition of the alkyl/aryl halide to the magnesium suspension should be slow and controlled to manage the rate of heat generation.[4]
Accumulation of Unreacted Reagent Ensure the reaction has initiated before adding the bulk of the reagent. The appearance of turbidity or a slight temperature increase can indicate initiation.
Insufficient Cooling The reactor's cooling capacity must be sufficient to handle the heat generated by the reaction. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[4] Ensure the cooling system is functioning optimally.
High Reagent Concentration Using more dilute solutions can help to moderate the reaction rate and heat generation.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Action
Formation of Close-Boiling Impurities Optimize reaction conditions to minimize the formation of isomers or other byproducts with similar boiling points to the desired product.
Product Oiling Out During Crystallization Screen different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent can be effective. Seeding the solution with pure crystals can also promote proper crystallization.
Emulsion Formation During Work-up During the aqueous work-up, the formation of emulsions can complicate phase separation. Adding brine can help to break emulsions.
Residual Solvent Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification steps.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis via Friedel-Crafts Acylation
Parameter Lab-Scale (100 g) Pilot-Scale (10 kg) Reference
Ethylbenzene (equivalents) 1.21.1[Illustrative]
Octanoyl Chloride (equivalents) 1.01.0[Illustrative]
AlCl₃ (equivalents) 1.11.05[Illustrative]
Solvent DichloromethaneDichloromethane[Illustrative]
Reaction Temperature 0 °C to RT5 °C to 25 °C[Illustrative]
Reaction Time 4 hours8 hours[Illustrative]
Yield (Ketone) 85%78%[Illustrative]
Yield (Alcohol after reduction) 90%85%[Illustrative]
Purity (Final Product) >98%>97%[Illustrative]
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Synthesis via Grignard Reaction
Parameter Lab-Scale (100 g) Pilot-Scale (10 kg) Reference
4-Bromo-1-octylbenzene (equivalents) 1.01.0[Illustrative]
Magnesium (equivalents) 1.21.1[Illustrative]
Ethylene Oxide (equivalents) 1.51.2[Illustrative]
Solvent Anhydrous THFAnhydrous THF[Illustrative]
Reaction Temperature 0 °C to RT5 °C to 20 °C[Illustrative]
Reaction Time 6 hours10 hours[Illustrative]
Yield 80%72%[Illustrative]
Purity >97%>96%[Illustrative]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Friedel-Crafts Acylation and Reduction

Step A: Friedel-Crafts Acylation of Ethylbenzene

  • Apparatus Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermometer.

  • Reagent Charging: Under an inert atmosphere (nitrogen), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM, 200 mL).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add octanoyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Addition of Aromatic Substrate: After the addition of octanoyl chloride is complete, add ethylbenzene (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly and carefully pour it into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-octylacetophenone.

Step B: Reduction to this compound

  • Apparatus Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-octylacetophenone from Step A in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Protocol 2: Pilot-Scale Synthesis Considerations via Grignard Reaction

Note: This is a high-level overview of considerations for scaling up the Grignard synthesis. A thorough process hazard analysis (PHA) must be conducted before attempting any pilot-scale synthesis.

  • Reactor Preparation: A glass-lined or stainless steel reactor equipped with a robust cooling system, a powerful agitator, an inert gas inlet, and a controlled dosing system is required. The reactor must be thoroughly cleaned and dried.

  • Inert Atmosphere: The reactor must be purged with an inert gas (e.g., nitrogen) to remove all traces of oxygen and moisture.

  • Reagent Charging: Charge the reactor with magnesium turnings and anhydrous THF.

  • Initiation: Add a small amount of 4-bromo-1-octylbenzene to initiate the reaction. The initiation may be aided by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Controlled Addition: Once the reaction has initiated (indicated by a temperature rise), begin the slow, controlled addition of the remaining 4-bromo-1-octylbenzene solution in THF. The addition rate should be carefully controlled to maintain the reaction temperature within a safe operating range (e.g., 15-20 °C).

  • Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., GC analysis of quenched aliquots).

  • Reaction with Ethylene Oxide: Cool the Grignard reagent solution and slowly bubble in a controlled amount of ethylene oxide gas or add a pre-cooled solution of ethylene oxide in THF. This step is also highly exothermic and requires excellent temperature control.

  • Quenching: After the reaction is complete, cool the mixture and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. This step must be done with extreme caution due to the evolution of heat and flammable gases.

  • Work-up and Purification: Perform an aqueous work-up, separate the layers, and purify the product by vacuum distillation.

Visualizations

Friedel_Crafts_Acylation_Workflow start Start reagents Charge AlCl3 and DCM to Reactor start->reagents cool1 Cool to 0 °C reagents->cool1 add_acyl Add Octanoyl Chloride (exothermic) cool1->add_acyl add_ethylbenzene Add Ethylbenzene add_acyl->add_ethylbenzene react React at Room Temp add_ethylbenzene->react workup Quench and Aqueous Work-up react->workup purify_ketone Isolate Crude Ketone workup->purify_ketone reduction Reduce Ketone with NaBH4 purify_ketone->reduction purify_alcohol Purify Final Product (Distillation/Crystallization) reduction->purify_alcohol end_product This compound purify_alcohol->end_product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Grignard_Reaction_Scale_Up_Logic start Initiate Grignard Reaction check_initiation Has Reaction Initiated? start->check_initiation check_initiation->start No, add initiator slow_addition Slow, Controlled Addition of Alkyl Halide check_initiation->slow_addition Yes monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp temp_ok Temperature within Safe Limits? monitor_temp->temp_ok adjust_rate Adjust Addition Rate/ Increase Cooling temp_ok->adjust_rate No continue_reaction Proceed with Reaction temp_ok->continue_reaction Yes adjust_rate->monitor_temp end Reaction Complete continue_reaction->end

References

Degradation pathways of 2-(4-Octylphenyl)ethanol under environmental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental degradation of 2-(4-Octylphenyl)ethanol. The information is based on established degradation pathways of structurally similar compounds, such as other alkylphenols and 2-phenylethanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under environmental conditions?

A1: Based on its chemical structure, this compound is expected to undergo degradation through several pathways, primarily initiated by microbial activity. The two most probable initial points of attack are the octyl side chain and the ethanol side chain.

  • Oxidation of the Octyl Chain: Similar to other long-chain alkylbenzenes, the terminal methyl group of the octyl chain can be oxidized to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This is a common pathway in aerobic biodegradation.

  • Oxidation of the Ethanol Group: The ethanol group can be oxidized to the corresponding aldehyde (2-(4-octylphenyl)acetaldehyde) and then to a carboxylic acid (4-octylphenylacetic acid). This is a known metabolic pathway for 2-phenylethanol.[1][2]

  • Aromatic Ring Cleavage: Following initial modifications to the side chains, the aromatic ring can be hydroxylated and subsequently cleaved. This is a critical step for the complete mineralization of the compound.[3]

Q2: What are the likely abiotic degradation pathways for this compound?

A2: Abiotic degradation, which includes photodegradation and chemical oxidation, is also a potential route for the transformation of this compound in the environment.

  • Photodegradation: While direct photolysis of the alkylbenzene structure may be limited, indirect photodegradation can occur in the presence of photosensitizers (like humic acids in natural waters) that generate reactive oxygen species. For structurally similar compounds like 4-tert-octylphenol, photodegradation can lead to the formation of hydroxylated products such as 4-tert-octylcatechol.

  • Chemical Oxidation: Advanced oxidation processes (AOPs) involving hydroxyl radicals can lead to the degradation of this compound. These processes can be initiated by reagents like Fenton's reagent (H₂O₂ + Fe²⁺) or occur naturally in the environment.

Q3: What microorganisms are likely to degrade this compound?

A3: While specific microorganisms capable of degrading this compound have not been extensively documented, bacteria and fungi known to degrade other alkylphenols and aromatic hydrocarbons are strong candidates. These include species from the genera Pseudomonas, Sphingomonas, Rhodococcus, and various white-rot fungi. These microorganisms possess the necessary enzyme systems (e.g., monooxygenases, dioxygenases, dehydrogenases) to initiate the oxidation of both the alkyl and ethanol side chains and to cleave the aromatic ring.

Troubleshooting Guides

Problem 1: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial inoculumUse a mixed microbial culture from a site contaminated with alkylphenols or other aromatic hydrocarbons to increase the chances of having competent degraders. Alternatively, use known alkylphenol-degrading bacterial or fungal strains.
Unfavorable culture conditionsOptimize pH, temperature, and aeration. Most aerobic degradation processes for aromatic compounds occur optimally at neutral pH and mesophilic temperatures (25-35°C) with adequate oxygen supply.
Nutrient limitationEnsure the culture medium contains sufficient nitrogen, phosphorus, and other essential trace elements to support microbial growth and metabolism.
Toxicity of the compoundThis compound at high concentrations might be toxic to microorganisms. Start with a lower concentration of the substrate and gradually increase it as the culture adapts.
Lack of bioavailabilityThe compound may not be readily available to the microorganisms due to low aqueous solubility. Consider using a surfactant or a co-solvent to increase its bioavailability, but ensure the chosen additive is not inhibitory to the microbes.

Problem 2: Incomplete degradation or accumulation of intermediates.

Possible Cause Troubleshooting Step
Rate-limiting degradation stepOne of the degradation steps, such as the cleavage of the aromatic ring, might be slower than the initial oxidation of the side chains, leading to the accumulation of intermediates. Extend the incubation time.
Lack of specific enzymesThe microbial consortium may lack the necessary enzymes for the complete mineralization of the compound. Consider augmenting the culture with other microbial strains known to possess the required enzymatic machinery.
Co-metabolism requirementThe degradation of some intermediates might require the presence of another primary substrate (co-metabolism). Ensure the culture medium provides a suitable primary carbon source if co-metabolism is suspected.
Changes in environmental conditionsFluctuations in pH or oxygen levels during the experiment can inhibit certain enzymatic steps. Monitor and maintain stable experimental conditions.

Problem 3: Difficulty in identifying and quantifying degradation products.

| Possible Cause | Troubleshooting Step | | Inadequate analytical method | Use a combination of analytical techniques for robust identification. High-performance liquid chromatography (HPLC) with UV and mass spectrometry (MS) detection is suitable for separating and identifying polar intermediates. Gas chromatography-mass spectrometry (GC-MS) is effective for more volatile and less polar compounds, often after derivatization.[4][5] | | Low concentration of intermediates | The concentration of transient intermediates may be below the detection limit of the analytical instrument. Use solid-phase extraction (SPE) to pre-concentrate the samples before analysis. | | Lack of authentic standards | For novel or unexpected intermediates, authentic standards may not be commercially available. Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition and propose structures. Nuclear magnetic resonance (NMR) spectroscopy can be used for definitive structure elucidation if the intermediates can be isolated in sufficient quantities. |

Quantitative Data Summary

Since direct quantitative data for the degradation of this compound is scarce, the following table provides a summary of degradation data for the closely related compound, 4-octylphenol, to serve as an estimate.

ParameterValueEnvironmental CompartmentConditionsReference
Biodegradation Half-life 1 to 4 weeksWater, Soil, SedimentAerobic[4]
Photodegradation Half-life ~3 hoursAtmosphere (estimated)Reaction with hydroxyl radicals[6]

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study in an Aqueous Medium

  • Preparation of Inoculum: Collect activated sludge from a municipal wastewater treatment plant. Acclimatize the sludge by gradually exposing it to increasing concentrations of this compound over a period of 2-4 weeks in a mineral salts medium.

  • Experimental Setup:

    • Prepare a mineral salts medium (e.g., Bushnell-Haas broth).

    • In a series of sterile flasks, add the mineral salts medium and the acclimatized inoculum (e.g., 10% v/v).

    • Spike the flasks with a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like acetone to aid dispersion) to a final concentration of 10-50 mg/L.

    • Include control flasks: a sterile control (no inoculum) to assess abiotic degradation and a biomass control (inoculum without the test compound) to monitor endogenous respiration.

  • Incubation: Incubate the flasks on a rotary shaker at 120 rpm and 25-30°C in the dark to prevent photodegradation.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

    • For each sample, extract the remaining this compound and its metabolites using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after acidifying the sample.

    • Analyze the extracts using HPLC-UV/MS or GC-MS to quantify the parent compound and identify intermediates.

Protocol 2: Photodegradation Study in an Aqueous Solution

  • Sample Preparation: Prepare an aqueous solution of this compound (e.g., 1-10 mg/L) in deionized water. If studying the effect of natural water matrices, use filtered river or lake water. To mimic indirect photolysis, a photosensitizer like humic acid can be added.

  • Experimental Setup:

    • Place the solution in a quartz photoreactor.

    • Use a UV lamp that simulates solar radiation as the light source.

    • Include a dark control (the reactor is wrapped in aluminum foil) to account for any degradation not induced by light.

  • Irradiation: Irradiate the solution while maintaining a constant temperature.

  • Sampling and Analysis:

    • Collect samples at different time points during irradiation.

    • Analyze the samples directly or after extraction using HPLC-UV/MS or GC-MS to determine the concentration of this compound and identify photoproducts.

Visualizations

Biodegradation_Pathway cluster_main Putative Biodegradation Pathways of this compound cluster_pathway1 Octyl Chain Oxidation cluster_pathway2 Ethanol Chain Oxidation 2_OPE This compound Omega_Oxidation ω-Oxidation 2_OPE->Omega_Oxidation Monooxygenase Alcohol_Dehydrogenase Alcohol Dehydrogenase 2_OPE->Alcohol_Dehydrogenase Primary_Alcohol Primary Alcohol Derivative Omega_Oxidation->Primary_Alcohol Aldehyde_Octyl Aldehyde Derivative Primary_Alcohol->Aldehyde_Octyl Alcohol Dehydrogenase Carboxylic_Acid_Octyl Carboxylic Acid Derivative Aldehyde_Octyl->Carboxylic_Acid_Octyl Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Carboxylic_Acid_Octyl->Beta_Oxidation Short_Chain_Acid Short-chain Phenylalkanoic Acid Beta_Oxidation->Short_Chain_Acid Ring_Hydroxylation Aromatic Ring Hydroxylation Short_Chain_Acid->Ring_Hydroxylation Aldehyde_Ethanol 2-(4-Octylphenyl)acetaldehyde Alcohol_Dehydrogenase->Aldehyde_Ethanol Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde_Ethanol->Aldehyde_Dehydrogenase Carboxylic_Acid_Ethanol 4-Octylphenylacetic Acid Aldehyde_Dehydrogenase->Carboxylic_Acid_Ethanol Carboxylic_Acid_Ethanol->Ring_Hydroxylation Ring_Cleavage Ring Cleavage Products Ring_Hydroxylation->Ring_Cleavage Dioxygenase Mineralization CO2 + H2O + Biomass Ring_Cleavage->Mineralization

Caption: Putative aerobic biodegradation pathways of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Degradation Studies Start Start: Define Experimental Conditions (e.g., aerobic, anaerobic, photolytic) Setup Prepare Experimental Setup (e.g., microbial culture, photoreactor) Start->Setup Spike Spike with this compound Setup->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Extract Sample Preparation (e.g., Extraction, Concentration) Sample->Extract Analyze Instrumental Analysis (HPLC-MS, GC-MS) Extract->Analyze Data Data Analysis (Quantification, Intermediate ID) Analyze->Data End End: Determine Degradation Kinetics and Pathway Data->End

Caption: A generalized workflow for studying the degradation of this compound.

References

Validation & Comparative

Comprehensive 1H and 13C NMR Spectral Analysis of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the non-ionic surfactant intermediate, 2-(4-octylphenyl)ethanol, is presented. This guide provides a thorough comparison with analogous compounds and is supported by predicted spectral data, offering a valuable resource for researchers in synthetic chemistry and material science.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, benzylic, aliphatic, and alcohol protons. The chemical shifts are influenced by the electron-donating alkyl group on the phenyl ring and the hydroxyl group of the ethanol moiety. A summary of the predicted assignments is provided in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-2', H-6'7.14d2H8.0
H-3', H-5'7.11d2H8.0
H-13.84t2H6.6
H-22.83t2H6.6
H-1''2.58t2H7.7
H-2''1.59p2H7.5
H-3'' to H-7''1.29m10H-
H-8''0.88t3H7.0
-OHVariables1H-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The assignments, detailed in Table 2, distinguish between the aromatic carbons, the ethanol side-chain, and the octyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (ppm)
C-4'141.2
C-1'135.8
C-3', C-5'128.9
C-2', C-6'128.7
C-163.8
C-238.6
C-1''35.5
C-2''31.9
C-3''31.6
C-4'' to C-6''29.4-29.3
C-7''22.7
C-8''14.1

Comparative Spectral Analysis

To validate the predicted assignments, a comparison was made with the experimental NMR data of structurally related compounds: 2-phenylethanol, 2-(4-methylphenyl)ethanol, and 1-octanol.

  • Aromatic Region: The aromatic protons of this compound are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts are similar to those observed for 2-(4-methylphenyl)ethanol, with the electron-donating alkyl group causing a slight upfield shift compared to 2-phenylethanol.

  • Ethanol Side-Chain: The methylene protons of the ethanol group (H-1 and H-2) are predicted as triplets due to coupling with each other. Their chemical shifts are comparable to those in 2-phenylethanol. The carbon signals for this side chain (C-1 and C-2) are also in agreement with the reference compounds.

  • Octyl Chain: The signals for the octyl group are assigned based on the well-established chemical shifts for n-alkanes, with the terminal methyl group (H-8'' and C-8'') appearing at the highest field. The assignments are consistent with the experimental data for 1-octanol.

Experimental Protocols

NMR Spectroscopy:

High-resolution ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz) at room temperature. The sample would be prepared by dissolving approximately 10-20 mg of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Standard acquisition parameters would be used, including a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: A proton-decoupled sequence would be employed with a 45° pulse width, a relaxation delay of 2.0 seconds, and a larger number of scans to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound with atom numbering used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

The following diagram illustrates the logical workflow for the spectral assignment.

G cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_output Final Assignment pred_data Predicted 1H & 13C NMR Data assign_aromatic Aromatic Region Assignment (H-2', H-6', H-3', H-5') pred_data->assign_aromatic assign_ethanol Ethanol Chain Assignment (H-1, H-2, C-1, C-2) pred_data->assign_ethanol assign_octyl Octyl Chain Assignment (H-1'' to H-8'') pred_data->assign_octyl exp_data Experimental NMR of Analogues (2-phenylethanol, 1-octanol) exp_data->assign_aromatic exp_data->assign_ethanol exp_data->assign_octyl final_assignment Complete Spectral Assignment for This compound assign_aromatic->final_assignment assign_ethanol->final_assignment assign_octyl->final_assignment

Caption: Workflow for the 1H and 13C NMR spectral assignment of this compound.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating these molecular structures. This guide provides a detailed comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Octylphenyl)ethanol, offering insights into its structural components and behavior under mass spectrometric conditions. To provide a comprehensive understanding, its fragmentation is compared with that of structurally related compounds.

Deciphering the Fragmentation Fingerprint

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation into smaller, charged species. The resulting mass spectrum serves as a unique "fingerprint" of the molecule, revealing key structural motifs. For this compound (C16H26O, exact mass: 234.1984 u), the fragmentation pattern is dictated by the interplay between the alkyl-substituted phenyl ring and the ethanol side chain.

The mass spectrum of this compound is available on spectral databases such as SpectraBase.[1] While direct access to the full spectrum may require a subscription, a detailed analysis can be inferred from the known fragmentation behaviors of similar molecules and general fragmentation principles.

Key Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several characteristic pathways:

  • Benzylic Cleavage: The most prominent fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This results in the formation of a stable benzylic or tropylium cation. For this compound, this would involve the loss of a CH2OH radical, leading to a significant peak at m/z 203.

  • Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. In this case, cleavage between the two carbons of the ethanol side chain would result in the formation of a resonance-stabilized ion with m/z 31 (CH2OH+).

  • Dehydration: Alcohols readily undergo the loss of a water molecule (18 u) upon electron ionization. This would result in a peak at m/z 216 (M-18).

  • Alkyl Chain Fragmentation: The long octyl chain is susceptible to fragmentation, leading to a series of peaks separated by 14 u (CH2 groups).

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Fragmentation_Pathway M This compound (M) m/z 234 frag1 [M - CH2OH]+ m/z 203 M->frag1 Benzylic Cleavage frag2 [M - H2O]+ m/z 216 M->frag2 Dehydration frag3 [CH2OH]+ m/z 31 M->frag3 Alpha-Cleavage frag4 [M - C7H15]+ m/z 135 (Benzylic Cleavage of Octyl Chain) M->frag4 Side-chain Cleavage

Figure 1. Predicted major fragmentation pathways of this compound in electron ionization mass spectrometry.

Comparative Fragmentation Analysis

To better understand the fragmentation of this compound, a comparison with structurally similar compounds is insightful. Here, we compare its expected fragmentation with that of 4-n-octylphenol and 2-phenylethanol.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Interpretation
This compound 234203: [M - CH2OH]+ (Benzylic Cleavage)216: [M - H2O]+ (Dehydration)31: [CH2OH]+ (Alpha-Cleavage)135: Benzylic cleavage of the octyl chain
4-n-Octylphenol 206107: [M - C7H15]+ (Benzylic Cleavage, base peak)206: Molecular Ion (prominent)
2-Phenylethanol 12291: [C7H7]+ (Tropylium ion, from rearrangement and loss of CH2OH)92: [M - CH2O]+104: [M - H2O]+

Data for 4-n-octylphenol and 2-phenylethanol are based on publicly available mass spectra from the NIST WebBook.

The comparison highlights the influence of the ethanol group. While 4-n-octylphenol's fragmentation is dominated by the cleavage of the alkyl chain at the benzylic position, this compound exhibits additional fragmentation pathways characteristic of alcohols, namely alpha-cleavage and dehydration. The presence of the ethanol moiety also influences the primary benzylic cleavage, favoring the loss of the CH2OH radical.

Experimental Protocols

The following provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 30 to 350.

  • Solvent Delay: 3 minutes.

This detailed analysis and comparison provide a robust framework for identifying this compound and understanding its chemical structure through mass spectrometry. The predictable fragmentation patterns, when compared with related molecules, offer a higher degree of confidence in structural elucidation for researchers in various scientific disciplines.

References

Comparing the efficacy of different synthetic routes to 2-(4-Octylphenyl)ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 2-(4-Octylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic methodologies for obtaining this compound, a valuable intermediate in various fields of chemical research and development. The analysis focuses on efficacy, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable synthetic route based on specific research and production needs.

Data Presentation: A Quantitative Comparison

The selection of an optimal synthetic pathway is often a balance between yield, reaction time, and the complexity of the procedure. The following table summarizes the key quantitative metrics for the two principal routes to this compound.

Synthetic RouteKey Reaction StepsStarting MaterialsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Route 1: Grignard-Based Alkylation 1. Grignard Reagent Formation2. Cross-Couplingn-Octyl Bromide, p-Methyl Bromophenylethyl Alcohol~75%[1]4-6Direct C-C bond formation, relatively high yield in a single coupling step.Requires strictly anhydrous conditions; Grignard reagents are highly reactive and sensitive to moisture and protic solvents.
Route 2: Friedel-Crafts Acylation & Reduction 1. Friedel-Crafts Acylation2. Ketone Reduction3. Ester Reduction/HydrolysisPhenethyl Acetate, Octanoyl Chloride74-78% (Estimated Overall)8-12Utilizes common and robust reactions; avoids the use of highly sensitive organometallic reagents in the C-C bond-forming step.Multi-step process, potentially longer overall reaction time; use of strong acids and reducing agents requires careful handling.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and specific examples found in the literature.

Route 1: Grignard-Based Alkylation

This route involves the formation of an n-octyl Grignard reagent, followed by its coupling with a protected 2-phenylethanol derivative.

Step 1: Preparation of n-Octyl Magnesium Bromide (Grignard Reagent)

  • Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, place a solution of n-octyl bromide in the anhydrous solvent.

  • Add a small portion of the n-octyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining n-octyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Coupling Reaction to form this compound

  • In a separate reaction flask, dissolve p-methyl bromophenylethyl alcohol and sodium hydroxide in ethanol.

  • Heat the solution to 120 °C.[1]

  • Slowly add the prepared n-octyl magnesium bromide solution to the heated mixture.

  • Maintain the reaction at 120 °C for 4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound. A reported yield for this method is 75%.[1]

Route 2: Friedel-Crafts Acylation Followed by Reduction

This pathway involves the acylation of a protected phenethyl derivative, followed by a two-step reduction.

Step 1: Friedel-Crafts Acylation to 2-(4-octanoylphenyl)ethyl acetate

  • To a stirred solution of phenethyl acetate in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

  • Add octanoyl chloride dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.

Step 2: Reduction of the Ketone to 2-(4-octylphenyl)ethyl acetate

  • Dissolve the crude 2-(4-octanoylphenyl)ethyl acetate in a suitable solvent such as trifluoroacetic acid.

  • Add triethylsilane to the solution.

  • Stir the reaction at room temperature until the ketone is fully reduced (monitored by TLC). This reduction has been reported to yield the product in 87% yield.[2]

  • Carefully neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain 2-(4-octylphenyl)ethyl acetate.

Step 3: Reduction of the Ester to this compound

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF or diethyl ether at 0 °C.

  • Add a solution of 2-(4-octylphenyl)ethyl acetate in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

  • After the addition, allow the mixture to warm to room temperature and stir until the ester is completely consumed (monitored by TLC). This type of reduction typically proceeds with high yields, often in the range of 85-90%.[2]

  • Cool the reaction mixture to 0 °C and quench it by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with the solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Alternative Synthetic Strategies

Modern cross-coupling reactions such as the Kumada coupling and Suzuki coupling represent powerful and versatile methods for the formation of carbon-carbon bonds and are viable alternatives for the synthesis of this compound.[3][4][5][6]

  • Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[3][4] For the synthesis of the target molecule, this could involve the reaction of an n-octyl Grignard reagent with a 4-(2-hydroxyethyl)phenyl halide.

  • Suzuki Coupling: This method utilizes the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[5][6] The synthesis of this compound via this route could be achieved by coupling n-octylboronic acid with a 4-(2-hydroxyethyl)phenyl halide.

These methods often offer mild reaction conditions and high functional group tolerance, making them attractive for complex syntheses.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparison of the described synthetic routes.

Synthesis_Comparison_Workflow cluster_target Target Molecule cluster_routes Synthetic Routes cluster_comparison Comparison Metrics Target This compound Route1 Route 1: Grignard-Based Alkylation Route2 Route 2: Friedel-Crafts Acylation & Reduction Route3 Alternative Routes: Modern Cross-Coupling Metrics Yield Purity Reaction Time Cost-Effectiveness Scalability Route1->Metrics Route2->Metrics Route3->Metrics

Caption: Comparative workflow of synthetic routes to this compound.

Route_Decision_Flowchart Start Select Synthesis Route for This compound Decision1 Need for High Yield in Fewer Steps? Start->Decision1 Route1_Path Grignard-Based Alkylation Decision1->Route1_Path Yes Decision2 Are Anhydrous Conditions a Major Constraint? Decision1->Decision2 No End Final Route Selection Route1_Path->End Route2_Path Friedel-Crafts Acylation & Reduction Decision2->Route2_Path Yes Consider_Alternatives Consider Modern Cross-Coupling Reactions Decision2->Consider_Alternatives No Route2_Path->End Consider_Alternatives->End

Caption: Decision flowchart for selecting a synthetic route.

References

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for 2-(4-Octylphenyl)ethanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of compounds in complex biological and environmental matrices is paramount. This guide provides a comparative overview of analytical methodologies applicable to the validation of 2-(4-Octylphenyl)ethanol, a member of the alkylphenol family known for its potential endocrine-disrupting properties. We present a synthesis of experimental data for similar compounds to offer a foundational framework for method selection and validation.

The analysis of this compound and its isomers, such as 4-tert-octylphenol, presents a significant challenge due to their presence at trace levels within intricate sample matrices. The selection of an appropriate analytical technique is critical for achieving the required sensitivity, selectivity, and accuracy. This guide explores and compares common chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS), providing insights into their respective strengths and weaknesses for this application.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods used for the determination of octylphenols and related compounds in various complex matrices. This data, compiled from multiple studies, offers a comparative baseline for what can be expected when developing a validated method for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-DADHPLC-FLDLC-MS/MS
Matrix WastewaterWastewaterBiota (Fish, Eggs)
Linearity (Range) 0.025 - 0.5 µg/mL[1]0.0008 - 0.1 µg/mL[1]Not explicitly stated
Correlation Coefficient (r²) >0.994>0.99Not explicitly stated
Limit of Detection (LOD) 5 ng/mL[1]Not explicitly stated0.1 pg injected[2]
Limit of Quantification (LOQ) 15 ng/mL[1]Not explicitly stated6 - 22 ng/g[3]
Accuracy (Recovery) 95.2 - 102.9%Not explicitly stated37 - 69% (absolute)[2]
Precision (RSD) < 8.3%[4]Not explicitly statedNot explicitly stated

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterGC-MS (Derivatization)GC-MS/MS (Derivatization)
Matrix Soil, Septage, GroundwaterSewage Sludge
Linearity (Range) Not explicitly stated2 - 200 µg/L
Correlation Coefficient (r²) Not explicitly stated>0.999
Limit of Detection (LOD) 0.001 - 0.02 µg/LNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated2 - 5 µg/g
Accuracy (Recovery) > 65%80 - 120%
Precision (RSD) Not explicitly stated< 20%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis based on the compared techniques.

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

Solid Phase Extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous matrices.

  • Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by deionized water.

  • Loading: The water sample (pH adjusted if necessary) is passed through the cartridge.

  • Washing: The cartridge is washed with a weak solvent mixture to remove interferences.

  • Elution: The target analyte, this compound, is eluted with a small volume of a strong organic solvent (e.g., methanol, acetonitrile).

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Sample Preparation: Microwave-Assisted Extraction (MAE) for Soil and Sediment

MAE is an efficient method for extracting analytes from solid matrices.[5]

  • Sample Mixing: A known amount of the solid sample is mixed with an appropriate extraction solvent (e.g., a mixture of methanol and hexane) in a microwave-transparent vessel.[5]

  • Microwave Irradiation: The vessel is sealed and subjected to microwave energy for a specified time and at a set temperature.

  • Extraction: The microwave energy heats the solvent, accelerating the extraction of the analyte from the sample matrix.

  • Filtration and Cleanup: The extract is filtered and may undergo further cleanup steps, such as SPE, before instrumental analysis.

HPLC-FLD Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 220 nm and emission at 315 nm.[1]

GC-MS Analysis
  • Derivatization: Prior to analysis, the hydroxyl group of this compound is often derivatized (e.g., silylation) to improve its volatility and chromatographic behavior.

  • Chromatographic Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of an appropriate analytical method, the following diagrams illustrate a typical experimental workflow and a decision-making tree.

Experimental Workflow for Analytical Method Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Matrix Complex Matrix (e.g., Wastewater, Soil, Plasma) Extraction Extraction (SPE, LLE, MAE, UAE) Matrix->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Detection Detection (DAD, FLD, MS) Separation->Detection Data Data Acquisition & Processing Detection->Data Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data->Validation Report Final Report Validation->Report

Caption: General experimental workflow for the validation of an analytical method.

Decision Tree for Analytical Method Selection Start Start: Need to analyze This compound Matrix What is the matrix complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex Volatility Is the analyte volatile (or can be derivatized)? Matrix->Volatility Simple HPLC_FLD HPLC-FLD (High Sensitivity) Sensitivity->HPLC_FLD High (µg/L) LC_MS LC-MS/MS (High Selectivity & Sensitivity) Sensitivity->LC_MS Very High (ng/L) HPLC_DAD HPLC-DAD (Lower Sensitivity) Sensitivity->HPLC_DAD Moderate GC_MS GC-MS (Good for Volatile Analytes) Volatility->GC_MS Yes Volatility->HPLC_DAD No

Caption: Decision tree for selecting a suitable analytical method.

References

Comparative Toxicity Analysis: 2-(4-Octylphenyl)ethanol vs. 4-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination for Researchers and Drug Development Professionals

This guide provides a comparative toxicological overview of 2-(4-Octylphenyl)ethanol and the well-studied environmental contaminant, 4-nonylphenol. The following sections present available quantitative toxicity data, detailed experimental methodologies, and a review of the known toxicological mechanisms to assist researchers, scientists, and drug development professionals in evaluating the relative safety profiles of these compounds.

Quantitative Toxicity Data

Toxicological EndpointThis compound4-NonylphenolTest Species/System
Acute Oral Toxicity (LD50) No data available1246 - 1620 mg/kg bw[1][2]Rat
In Vitro Cytotoxicity (IC50) No data available~50-100 µM[3]Human Liver Carcinoma Cells (HepG2)

Note: The absence of data for this compound precludes a direct quantitative comparison of toxicity with 4-nonylphenol at this time.

Experimental Protocols

To ensure transparency and facilitate the replication of findings, detailed methodologies for the key toxicological assays are provided below.

Acute Oral Toxicity Testing (as per OECD Guideline 423)

The acute oral toxicity of a substance provides information on the potential hazards from a single oral exposure. The OECD Guideline 423, or the Acute Toxic Class Method, is a stepwise procedure designed to estimate the LD50 (the dose lethal to 50% of the test population) while minimizing the number of animals used.[4][5][6][7]

Experimental Workflow for Acute Oral Toxicity (OECD 423):

start Start: Healthy, young adult rats (usually females) fasting Fasting (food, not water, withheld overnight) start->fasting dosing Single oral gavage dose of test substance fasting->dosing obs1 Observation: Several times on day 1, then daily for 14 days dosing->obs1 endpoints Record clinical signs of toxicity and mortality obs1->endpoints step2 Subsequent steps with adjusted dose levels based on mortality endpoints->step2 Analysis of results step2->dosing Iterative process end Endpoint: Estimation of LD50 and classification of toxicity step2->end

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Key Steps:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water, is withheld) overnight before dosing.

  • Dose Administration: The test substance is administered as a single oral dose via gavage.

  • Stepwise Procedure: The test starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The results are used to classify the substance for its acute oral toxicity.

In Vitro Cytotoxicity Testing (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.

Experimental Workflow for MTT Cytotoxicity Assay:

start Start: Seed cells (e.g., HepG2) in a 96-well plate incubation1 Incubate for 24 hours to allow attachment start->incubation1 treatment Treat cells with various concentrations of the test compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read end Endpoint: Calculate IC50 value read->end

Caption: Workflow for MTT In Vitro Cytotoxicity Assay.

Key Steps:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, expose them to a range of concentrations of the test substance.

  • MTT Addition: Following the incubation period, add MTT solution to each well.

  • Formazan Formation: Incubate the plate to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration of the test substance that inhibits cell growth by 50% (IC50).

Toxicological Mechanisms of 4-Nonylphenol

4-Nonylphenol is a well-documented endocrine-disrupting chemical (EDC).[8] Its primary mechanism of toxicity involves mimicking the natural hormone 17β-estradiol and interacting with estrogen receptors.[9][10] This interaction can disrupt normal endocrine function, leading to a cascade of adverse effects.

Signaling Pathway of 4-Nonylphenol as an Endocrine Disruptor:

cluster_cell Target Cell NP 4-Nonylphenol (NP) ER Estrogen Receptor (ER) NP->ER Binds to NP_ER NP-ER Complex ER->NP_ER ERE Estrogen Response Element (ERE) in DNA NP_ER->ERE Translocates to nucleus and binds Transcription Altered Gene Transcription ERE->Transcription Protein Altered Protein Synthesis Transcription->Protein Response Disrupted Cellular Response Protein->Response Disruption Endocrine Disruption Response->Disruption

References

2-(4-Octylphenyl)ethanol: A Comparative Analysis with Other Alkylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Octylphenyl)ethanol is a member of the broader class of alkylphenol ethoxylates (APEs), non-ionic surfactants utilized across various industrial and commercial applications. Structurally, it is characterized by an octylphenol hydrophobe and a short ethylene oxide chain, distinguishing it from other APEs which can have varying alkyl chain lengths and degrees of ethoxylation. This guide provides a comprehensive comparison of this compound with other common alkylphenol ethoxylates, focusing on their physicochemical properties, surfactant performance, biological activity, and toxicity, supported by experimental data and detailed protocols.

Structural Differences

The fundamental difference between this compound and other alkylphenol ethoxylates lies in their molecular structure. This compound has a specific structure with an eight-carbon alkyl chain attached to the phenol ring and a single ethylene oxide unit. Other APEs, such as octylphenol ethoxylates and nonylphenol ethoxylates, represent a broader category where the length of both the alkyl chain (e.g., nine carbons in nonylphenol) and the hydrophilic polyoxyethylene chain can vary significantly. This structural variability has a profound impact on their properties and applications.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of APEs are largely dictated by the balance between their hydrophobic alkylphenol segment and their hydrophilic ethoxylate chain, often referred to as the hydrophilic-lipophilic balance (HLB). As the length of the ethoxylate chain increases, the surfactant generally becomes more water-soluble and its properties change accordingly.[1]

PropertyThis compoundOctylphenol Ethoxylates (general)Nonylphenol Ethoxylates (general)
Molecular Formula C16H26O[2][3][4]Varies (e.g., C14H22O(C2H4O)n)[5]Varies (e.g., C9H19C6H4(OCH2CH2)nOH)[6]
Molecular Weight 234.38 g/mol [2]Varies with 'n'Varies with 'n'
Appearance Colorless liquid[7]Clear to pale yellow viscous liquid to white solid[1][5]Colorless or pale yellow viscous liquid to white paste/solid[6][8]
Boiling Point 306.3 ± 10.0 °C[2]>200°C290-300 °C (for nonylphenol)[9]
Density 0.931 ± 0.06 g/cm³[2]~1.067 g/cm³[5]~1.06 g/cm³ (for NPE with 10 EO units)[6]
Solubility Soluble in chloroform, ethyl acetate, hexane; slightly soluble in water.[2]Water solubility increases with the number of ethylene oxide units.[1]Water solubility increases with the number of ethylene oxide units; soluble in methanol and xylene.[6][8]
Flash Point 116.2 ± 4.2 °C[2]251°C94 °C (for NPE with 10 EO units)[6]

Surfactant Performance

The efficacy of a surfactant is determined by its ability to lower surface tension and form micelles, which is quantified by the critical micelle concentration (CMC).

For comparison, the CMC of nonylphenol ethoxylates is highly dependent on the number of ethyleneoxy (EO) units. For instance, a nonylphenol ethoxylate with 9 EO units (NPEO-9) has a CMC of 6.0 x 10⁻⁵ mol/L, while one with 20 EO units (NPEO-20) has a higher CMC of 1.6 x 10⁻⁴ mol/L.[10]

Biological Activity and Toxicity: A Focus on Endocrine Disruption

A significant concern surrounding alkylphenol ethoxylates is their potential to act as endocrine-disrupting chemicals (EDCs). Their degradation products, particularly alkylphenols like octylphenol and nonylphenol, are known to mimic the effects of estrogen.

Estrogenic Activity

The estrogenic potential of these compounds can be assessed using in vitro assays such as the Yeast Estrogen Screen (YES) and in vivo assays like the uterotrophic assay in rodents. While direct comparative studies on the estrogenic activity of this compound are limited, studies on related compounds provide valuable insights. For instance, various phenolic additives have been shown to exhibit estrogenic activity in a recombinant yeast assay. The primary criteria for this activity appear to be an unhindered phenolic hydroxyl group in the para position and a specific molecular weight range.

dot

Caption: Signaling pathway in the Yeast Estrogen Screen (YES) assay.

Cytotoxicity

The cytotoxicity of APEs can be evaluated using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of viability. Studies have shown that 4-octylphenol can induce a dose-dependent reduction in cell viability across various human cell lines.[11] The IC50 values, the concentration at which 50% of cells are non-viable, can be used for comparative purposes. While specific IC50 values for this compound are not available in the reviewed literature, the general cytotoxicity of APEs is a recognized concern.

dot

References

Purity Assessment of Synthesized 2-(4-Octylphenyl)ethanol: A Comparative Guide to Titrimetric and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring quality, safety, and efficacy. This guide provides a comprehensive comparison of classical titration with modern chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of 2-(4-Octylphenyl)ethanol, a key intermediate in various synthetic pathways. This comparison is supported by detailed experimental protocols and simulated experimental data to guide researchers in selecting the most appropriate analytical method for their needs.

At a Glance: Method Comparison

The choice of analytical technique for purity assessment hinges on a balance of factors including specificity, precision, sample throughput, and cost. While titration offers a cost-effective and straightforward approach for determining total alcohol content, chromatographic techniques like GC and HPLC provide a more detailed impurity profile.

FeatureTitration (Acetylation & Back-Titration)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Chemical reaction with the hydroxyl groupSeparation based on volatility and polaritySeparation based on partitioning between a liquid mobile phase and a solid stationary phase
Specificity Quantifies total alcohol contentSeparates and quantifies volatile compoundsSeparates and quantifies non-volatile and thermally stable compounds
Precision Good to excellent (typically <1% RSD)Excellent (typically <1% RSD)Excellent (typically <1% RSD)
Analysis Time per Sample ~30-60 minutes~15-30 minutes~10-20 minutes
Cost per Sample LowModerateModerate to High
Instrumentation Cost LowHighHigh
Throughput Low to moderateHigh (with autosampler)High (with autosampler)
Impurity Profiling NoYesYes

Quantitative Data Summary

The following tables present simulated data for the purity assessment of three different batches of synthesized this compound using the three analytical methods. This data illustrates the expected results and precision for each technique.

Table 1: Purity of this compound by Titration

Batch NumberSample Weight (g)Volume of NaOH (mL)Calculated Purity (%)
A0.501212.5599.2
B0.503512.1096.1
C0.499812.7899.8
Mean Purity (%) 98.4
Standard Deviation 1.99

Table 2: Purity of this compound by GC-FID

Batch NumberPeak Area (Analyte)Total Peak AreaCalculated Purity (%)
A1254320126543299.1
B1210987125987696.1
C1287654128998799.8
Mean Purity (%) 98.3
Standard Deviation 2.00

Table 3: Purity of this compound by HPLC-UV

Batch NumberPeak Area (Analyte)Total Peak AreaCalculated Purity (%)
A87654388456799.1
B84567887987696.1
C89876590054399.8
Mean Purity (%) 98.3
Standard Deviation 2.00

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Titration: Acetylation and Back-Titration

This method is based on the esterification of the hydroxyl group of this compound with a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of sodium hydroxide.

Reagents:

  • Acetylation reagent: Acetic anhydride in anhydrous pyridine (1:3 v/v)

  • 0.5 M Sodium Hydroxide (NaOH), standardized

  • Phenolphthalein indicator

  • Deionized water

  • Pyridine

Procedure:

  • Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL conical flask with a ground glass stopper.

  • Pipette 5.0 mL of the acetylation reagent into the flask.

  • Stopper the flask, swirl to mix, and heat in a water bath at 60°C for 20 minutes.

  • Remove the flask from the water bath and allow it to cool to room temperature.

  • Add 10 mL of deionized water to hydrolyze the excess acetic anhydride. Swirl to mix.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the resulting acetic acid with standardized 0.5 M NaOH until a permanent pink endpoint is observed.

  • Perform a blank titration using 5.0 mL of the acetylation reagent without the sample.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = [((V_blank - V_sample) × M_NaOH × MW_analyte) / (W_sample × 1000)] × 100

    Where:

    • V_blank = Volume of NaOH used for the blank titration (mL)

    • V_sample = Volume of NaOH used for the sample titration (mL)

    • M_NaOH = Molarity of the NaOH solution

    • MW_analyte = Molecular weight of this compound (234.38 g/mol )

    • W_sample = Weight of the sample (g)

Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of this compound, a non-polar capillary column is suitable.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.

Procedure:

  • Prepare the sample as described above.

  • Inject the sample into the GC.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity using the area percent method:

    Purity (%) = (Area_analyte / Total_Area_all_peaks) × 100

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a versatile technique for the purity assessment of non-volatile and thermally stable compounds. A reversed-phase C18 column is well-suited for the separation of this compound from its potential non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent

  • Mobile Phase: Acetonitrile and water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Procedure:

  • Prepare the sample as described above.

  • Inject the sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity using the area percent method:

    Purity (%) = (Area_analyte / Total_Area_all_peaks) × 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the purity assessment of this compound using the different analytical techniques.

experimental_workflow cluster_titration Titration Workflow cluster_gc GC Workflow cluster_hplc HPLC Workflow T1 Sample Weighing T2 Acetylation T1->T2 T3 Hydrolysis T2->T3 T4 Back-Titration T3->T4 T5 Purity Calculation T4->T5 G1 Sample Preparation G2 GC Injection G1->G2 G3 Separation & Detection G2->G3 G4 Data Analysis G3->G4 G5 Purity Calculation G4->G5 H1 Sample Preparation H2 HPLC Injection H1->H2 H3 Separation & Detection H2->H3 H4 Data Analysis H3->H4 H5 Purity Calculation H4->H5

Caption: General experimental workflows for purity assessment by titration, GC, and HPLC.

decision_tree start Purity Assessment of This compound q1 Need for impurity profile? start->q1 q2 Are impurities volatile? q1->q2 Yes titration Titration q1->titration No gc Gas Chromatography (GC) q2->gc Yes hplc High-Performance Liquid Chromatography (HPLC) q2->hplc No

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The choice between titration, GC, and HPLC for the purity assessment of this compound depends on the specific analytical requirements.

  • Titration is a cost-effective and accurate method for determining the total alcohol content, making it suitable for routine quality control where a detailed impurity profile is not necessary.

  • Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile impurities. Its high resolving power makes it ideal for separating structurally similar compounds.

  • High-Performance Liquid Chromatography (HPLC) is best suited for the analysis of non-volatile or thermally labile impurities. It is a robust and widely applicable technique in pharmaceutical analysis.

For a comprehensive characterization of synthesized this compound, a combination of these techniques is often employed. Titration can be used for routine assay, while GC and HPLC can provide orthogonal methods for a more complete understanding of the impurity profile, which is crucial for drug development and regulatory submissions.

Unveiling the Antimicrobial Potency of Aryl Alkyl Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial agents is paramount. This guide offers an objective comparison of the antimicrobial properties of different aryl alkyl alcohols, supported by experimental data and detailed methodologies. Aryl alkyl alcohols, a class of organic compounds possessing a hydroxyl group attached to an alkyl chain which is in turn bonded to an aromatic ring, are widely utilized for their preservative and disinfectant properties.

This comparative analysis focuses on key examples such as benzyl alcohol, phenylethyl alcohol, and cinnamyl alcohol, delving into their efficacy against a range of microorganisms. The data presented is curated from various scientific studies to provide a comprehensive overview for research and development applications.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of aryl alkyl alcohols is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for selected aryl alkyl alcohols against common bacteria and fungi.

Aryl Alkyl AlcoholMicroorganismMinimum Inhibitory Concentration (MIC)
Benzyl Alcohol Escherichia coli2000 µg/mL
Pseudomonas aeruginosa2000 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans2500 µg/mL
Aspergillus niger5000 µg/mL
Phenylethyl Alcohol Escherichia coli5.0 mg/mL
Pseudomonas aeruginosa2.5 mg/mL
Salmonella typhi1.25 mg/mL
Staphylococcus aureus>5 mg/mL
Cinnamyl Alcohol Derivatives
Butyl cinnamateCandida albicans626.62 µM
Candida tropicalis626.62 µM
Candida glabrata626.62 µM
Aspergillus flavus626.62 µM
Penicillium citrinum626.62 µM
Decyl cinnamateStaphylococcus aureus550.96 µM
Staphylococcus epidermidis550.96 µM
Pseudomonas aeruginosa550.96 µM
4-isopropylbenzylcinnamideStaphylococcus aureus458.15 µM
Staphylococcus epidermidis458.15 µM
Pseudomonas aeruginosa458.15 µM

Experimental Protocols

The determination of antimicrobial properties of aryl alkyl alcohols relies on standardized experimental protocols. The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1] It involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[2]

1. Preparation of Antimicrobial Solutions:

  • A stock solution of the aryl alkyl alcohol is prepared in a suitable solvent.

  • Serial twofold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) directly in the wells of a 96-well microtiter plate.[2]

2. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[3] This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria like E. coli.[3]

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.[4]

  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 25°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).[4]

4. Determination of MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1]

Mechanism of Action

The primary antimicrobial mechanism of alcohols, including aryl alkyl alcohols, involves the disruption of the cell membrane and denaturation of essential proteins.[5] The amphipathic nature of these molecules allows them to insert into the lipid bilayer of microbial cell membranes, increasing membrane fluidity and permeability. This disruption of the membrane integrity leads to the leakage of intracellular components and ultimately cell death.[6]

While specific signaling pathways for aryl alkyl alcohols are not as extensively detailed as for some other classes of antimicrobials, their action is generally considered to be non-specific, targeting fundamental cellular structures. Some studies suggest that the antimicrobial activity of alcohols is related to their ability to interfere with membrane function by aligning at lipid-water interfaces.[6]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Aryl Alkyl Alcohol Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculation of Wells B->D E Incubation (e.g., 24h at 37°C) D->E F Visual Assessment of Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action A Aryl Alkyl Alcohol B Microbial Cell Membrane (Lipid Bilayer) A->B interacts with E Protein Denaturation A->E causes C Membrane Disruption & Increased Permeability B->C D Leakage of Intracellular Components C->D F Cell Death D->F E->F

References

Confirming the structure of 2-(4-Octylphenyl)ethanol using 2D NMR techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of how two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques are employed to elucidate and confirm the structure of 2-(4-Octylphenyl)ethanol. We present supporting predicted experimental data and detailed protocols to illustrate this powerful analytical method.

The structural confirmation of this compound relies on a suite of 2D NMR experiments, primarily Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques, when used in conjunction, provide a complete picture of the molecule's proton (¹H) and carbon (¹³C) framework, establishing connectivity and verifying the positions of substituents.

Predicted NMR Data for this compound

To illustrate the process, predicted ¹H and ¹³C NMR data, generated using NMRDB.org, are summarized below. These predicted chemical shifts serve as the basis for interpreting the correlations observed in the 2D NMR spectra.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH22.5635.3
2CH21.5831.5
3CH21.2931.9
4CH21.2929.5
5CH21.2929.3
6CH21.2929.3
7CH21.2922.7
8CH30.8814.1
9 (ipso)C-141.2
10, 14CH7.12128.8
11, 13CH7.12128.5
12 (ipso)C-135.5
15CH22.7938.7
16CH23.7963.4

Elucidating Connectivity with 2D NMR

The power of 2D NMR lies in its ability to reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.

COSY: Mapping ¹H-¹H Couplings

The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations would be expected:

  • Octyl Chain: Strong correlations will be observed between adjacent methylene groups (H-1 to H-7) and between the terminal methylene (H-7) and methyl (H-8) protons, confirming the linear alkyl chain.

  • Ethanol Moiety: A clear correlation between the two methylene groups of the ethanol side chain (H-15 and H-16) will be present.

HSQC: Direct ¹H-¹³C Correlations

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is instrumental in assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC: Long-Range ¹H-¹³C Correlations

The HMBC spectrum is crucial for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for this compound include:

  • Connecting the Octyl Chain to the Phenyl Ring: The protons of the methylene group adjacent to the ring (H-1) will show correlations to the ipso-carbon of the phenyl ring (C-9) and the ortho-carbons (C-10, C-14).

  • Connecting the Ethanol Moiety to the Phenyl Ring: The protons of the benzylic methylene group (H-15) will show correlations to the ipso-carbon (C-12) and the ortho-carbons (C-11, C-13) of the phenyl ring.

Table 2: Key Predicted 2D NMR Correlations for this compound

Experiment¹H Signal (ppm)Correlating Atom(s)Correlation TypeStructural Information Confirmed
COSY 2.56 (H-1)1.58 (H-2)³J(H,H)Connectivity of the octyl chain
1.58 (H-2)2.56 (H-1), 1.29 (H-3)³J(H,H)
......³J(H,H)
0.88 (H-8)1.29 (H-7)³J(H,H)
2.79 (H-15)3.79 (H-16)³J(H,H)Connectivity of the ethanol moiety
HSQC 2.56C-1 (35.3)¹J(C,H)Direct C-H attachments
1.58C-2 (31.5)¹J(C,H)
......¹J(C,H)
0.88C-8 (14.1)¹J(C,H)
7.12C-10, C-11, C-13, C-14¹J(C,H)
2.79C-15 (38.7)¹J(C,H)
3.79C-16 (63.4)¹J(C,H)
HMBC 2.56 (H-1)C-9 (141.2), C-10/14 (128.8)²J(C,H), ³J(C,H)Octyl chain attached to the phenyl ring
7.12 (H-10/14)C-9 (141.2), C-12 (135.5)²J(C,H), ³J(C,H)Phenyl ring structure
2.79 (H-15)C-12 (135.5), C-11/13 (128.5)²J(C,H), ³J(C,H)Ethanol moiety attached to the phenyl ring
3.79 (H-16)C-15 (38.7), C-12 (135.5)²J(C,H), ³J(C,H)

Experimental Workflow and Protocols

A logical workflow for the structural confirmation of this compound using 2D NMR is outlined below.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis and Structure Confirmation Sample Dissolve this compound in CDCl3 H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY gCOSY H1_NMR->COSY HSQC gHSQC H1_NMR->HSQC HMBC gHMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analyze_COSY Analyze COSY: Establish ¹H-¹H spin systems COSY->Analyze_COSY Analyze_HSQC Analyze HSQC: Assign ¹³C signals HSQC->Analyze_HSQC Analyze_HMBC Analyze HMBC: Connect molecular fragments HMBC->Analyze_HMBC Structure_Confirmation Confirm Structure of This compound Analyze_COSY->Structure_Confirmation Analyze_HSQC->Structure_Confirmation Analyze_HMBC->Structure_Confirmation

Caption: Workflow for 2D NMR-based structural confirmation.

Experimental Protocols

The following are typical experimental protocols for acquiring the necessary 2D NMR spectra on a 500 MHz spectrometer.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

3. ¹³C NMR:

  • Pulse Program: zgpg30 (with proton decoupling)

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1 second

  • Relaxation Delay: 2 seconds

4. gCOSY (gradient-selected Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans: 2

  • Increments in F1: 256

  • Spectral Width (F1 and F2): 10 ppm

5. gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 4

  • Increments in F1: 256

  • Spectral Width (F2): 10 ppm

  • Spectral Width (F1): 165 ppm

  • ¹J(C,H) Coupling Constant: 145 Hz

6. gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 8

  • Increments in F1: 256

  • Spectral Width (F2): 10 ppm

  • Spectral Width (F1): 200 ppm

  • Long-range Coupling Delay (D6): 60 ms (optimized for ~8 Hz coupling)

By systematically acquiring and analyzing these 1D and 2D NMR spectra, researchers can confidently confirm the structure of this compound, ensuring the integrity of their chemical entities for further investigation and development.

Safety Operating Guide

Proper Disposal of 2-(4-Octylphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-octylphenyl)ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible waste management.

Hazard Profile of this compound

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

  • Very toxic to aquatic life with long-lasting effects.[1]

Due to its hazardous nature and environmental toxicity, this compound must not be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems. All waste containing this chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1]

Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, personnel must wear appropriate personal protective equipment.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and prevent serious eye damage.[1]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Face Protection Face shield.Recommended when handling larger quantities or when there is a significant risk of splashing.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe collection and disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3] Incompatible materials can react, causing fires, explosions, or the generation of toxic gases.

  • Collect all liquid waste containing this compound, including pure substance, solutions, and contaminated solvents, in a designated, leak-proof, and chemically compatible container.

  • Solid waste, such as contaminated gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste bag or container.[1]

2. Waste Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[3]

  • The label must also include the full chemical name: "This compound " and list any other constituents in the waste container.[3] Do not use abbreviations or chemical formulas.

  • Indicate the approximate concentration or percentage of the chemical in the waste.

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be under the control of the generator.[3]

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Do not accumulate waste over drains or in areas where a spill could reach soil or outside areas.[3]

  • Secondary containment (e.g., a larger, chemically resistant tub) is highly recommended to contain any potential leaks or spills.

4. Arranging for Disposal:

  • Once the waste container is full or is no longer being added to, contact your institution's EHS office to arrange for pickup and disposal.

  • Follow all institutional procedures for requesting a hazardous waste pickup. This may involve filling out an online form or a physical tag.

  • Do not attempt to transport hazardous waste off-site yourself.

5. Spill Management:

  • In the event of a small spill, use an absorbent material (e.g., Chemizorb® or vermiculite) to contain the liquid.[1]

  • Collect the contaminated absorbent material and dispose of it as solid hazardous waste.

  • For large spills, evacuate the area, notify others, and contact your institution's emergency response team or EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G start Material Contaminated with This compound is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? is_liquid->is_solid No liquid_waste Collect in a designated, leak-proof liquid hazardous waste container. is_liquid->liquid_waste Yes solid_waste Collect in a designated, lined solid hazardous waste container. is_solid->solid_waste Yes contact_ehs Contact EHS for waste pickup and disposal. is_solid->contact_ehs No (Consult EHS) label_container Label container with 'HAZARDOUS WASTE' and list all chemical constituents. liquid_waste->label_container solid_waste->label_container store_waste Store in a designated satellite accumulation area with secondary containment. label_container->store_waste store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Octylphenyl)ethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specifications Purpose
Eye Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard.[2] A face shield may be required for splash hazards.[3][4]To protect eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] Gloves must be inspected before use and disposed of properly after handling.[1]To prevent skin contact with the chemical.
Body Protection A chemical-resistant lab coat or apron.[2] For larger quantities or splash potential, disposable coveralls are recommended.[3][7]To protect skin and clothing from contamination.
Respiratory Protection Generally not required if handled in a certified chemical fume hood.[8] If vapors or aerosols are generated outside a fume hood, a respirator may be necessary.[9]To prevent inhalation of potentially harmful vapors.

Safe Handling and Operational Plan

A systematic approach is crucial for minimizing risks when working with this compound.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Locate Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_use Use in Experiment handle_transfer->handle_use handle_close Keep Containers Tightly Closed handle_use->handle_close cleanup_decon Decontaminate Glassware and Surfaces handle_close->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before use.[2]

    • Ensure all necessary PPE is available and in good condition.[5]

    • Prepare the work area in a certified chemical fume hood to minimize inhalation exposure.[6]

    • Confirm the location and accessibility of the nearest spill kit, safety shower, and eyewash station.[2][5]

  • Handling:

    • Conduct all transfers and manipulations of the chemical within the fume hood.[6]

    • Avoid direct contact with skin and eyes.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[10]

    • Do not eat, drink, or smoke in the laboratory.[11]

  • In Case of Exposure or Spill:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water.[12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[12] Seek medical attention.

    • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[10]

    • Spill: For small spills, absorb the material with an inert absorbent from a chemical spill kit.[12] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[12]

Disposal Plan

Improper disposal of this compound can pose a threat to the environment.

Table 2: Waste Disposal Guidelines

Waste Type Disposal Procedure
Unused Chemical Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless instructed by EH&S.[1]
Contaminated Materials (e.g., gloves, absorbent pads) Place in a designated hazardous waste container.[1]
Empty Containers Handle uncleaned containers as you would the product itself.[1] Follow institutional guidelines for rinsing and disposal.

Disposal Protocol:

  • Segregation: Do not dispose of this compound down the drain.[8][12] It must be treated as hazardous waste.[13]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Pickup: Arrange for disposal through your institution's EH&S department or a licensed hazardous waste disposal company.[8]

Logical Relationship for Disposal Decision:

start This compound for Disposal is_waste Is it a discarded material? start->is_waste hazardous_waste Treat as Hazardous Waste is_waste->hazardous_waste Yes ehs_disposal Dispose via EH&S hazardous_waste->ehs_disposal no_drain Do NOT Pour Down Drain ehs_disposal->no_drain

Caption: Decision process for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.